2-(2-Chlorophenyl)cyclohexan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXWLLNMGAJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402558 | |
| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91393-49-6 | |
| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Understanding a Critical Pharmaceutical Precursor
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Chlorophenyl)cyclohexan-1-one
In the landscape of modern pharmaceutical development, particularly in the realm of anesthetics and novel antidepressants, the synthesis of active pharmaceutical ingredients (APIs) relies on a deep understanding of their precursors. This compound is a molecule of significant interest, not for its direct therapeutic effects, but as a pivotal intermediate in the synthesis of ketamine, a compound that has revolutionized both anesthesia and the treatment of major depressive disorders.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required to leverage this compound effectively and safely.
Core Molecular Profile and Physicochemical Properties
This compound is an arylcyclohexanone derivative. Its structure features a cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3] This unique arrangement of a ketone functional group adjacent to a sterically hindered and electronically influential aromatic system dictates its chemical behavior and utility.
The general physicochemical properties are characteristic of alkyl ketones, demonstrating good chemical stability under standard conditions.[1] Its hydrophobicity, stemming from the cyclohexyl and chlorophenyl moieties, renders it insoluble in water but readily soluble in common organic solvents such as ethyl acetate, chloroform, ethanol, and diethyl ether.[1][3]
Data Summary: Physicochemical Characteristics
For ease of reference, the key quantitative properties of this compound are summarized below. These parameters are critical for designing experimental conditions, from reaction solvent selection to purification protocols.
| Property | Value | Source |
| CAS Number | 91393-49-6 | [3] |
| Molecular Formula | C₁₂H₁₃ClO | [3] |
| Molecular Weight | 208.69 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Predicted Boiling Point | 308.8 ± 42.0 °C | [3] |
| Predicted Density | 1.165 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in ethyl acetate, chloroform, ethanol, ether | [1][3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of α-aryl ketones is a foundational challenge in organic chemistry. For this compound, modern photocatalytic methods offer an elegant solution that leverages the formation of enamines to facilitate C-H arylation under mild conditions.
Experimental Protocol: Photocatalyzed Enamine-Mediated α-Arylation
This protocol, adapted from documented literature, provides a robust method for the synthesis of the title compound.[1] The causality for key reagent choices is explained to provide a deeper understanding of the reaction mechanism.
Objective: To synthesize this compound via the direct arylation of cyclohexanone with 2-iodochlorobenzene.
Core Principle: The reaction proceeds through an enamine intermediate, formed from cyclohexanone and a secondary amine catalyst (pyrrolidine). This enamine is a more electron-rich and better nucleophile than the corresponding enolate, enabling a photocatalyzed coupling with the aryl halide.
Materials:
-
Cyclohexanone
-
2-Iodochlorobenzene
-
Pyrrolidine (catalyst)
-
Dry Acetonitrile (solvent)
-
1.0 N HCl (for workup)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
518 nm green LED lamp
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add cyclohexanone (0.01 mmol, 0.002 equiv), 2-iodochlorobenzene (5.0 mmol, 1.0 equiv), additional cyclohexanone (25.0 mmol, 5.0 equiv), pyrrolidine (25.0 mmol, 5.0 equiv), and dry acetonitrile (50 mL) to an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar.
-
Expertise & Experience: The use of a vast excess of cyclohexanone and pyrrolidine is crucial. Cyclohexanone serves as both reactant and, in part, solvent, while the excess pyrrolidine ensures the equilibrium favors the formation of the critical enamine intermediate. The reaction is performed under an inert atmosphere to prevent quenching of the photocatalytic cycle by oxygen.
-
-
Reaction Setup and Irradiation: Remove the sealed flask from the glovebox. Place it in a water bath to maintain a constant temperature, positioned approximately 5 cm from a 518 nm green LED lamp.
-
Reaction Progression: Allow the reaction to stir under irradiation at room temperature for 48 hours.
-
Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Neutralize the crude residue with 1.0 N HCl.
-
Trustworthiness: The acidic quench is a self-validating step. It protonates the enamine, hydrolyzing it back to the ketone (now arylated) and the pyrrolidinium salt, effectively stopping the reaction and facilitating separation.
-
-
Isolation: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine to remove residual acid and salts, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase in vacuo. Purify the resulting residue by flash column chromatography using a gradient of 5–10% diethyl ether in hexanes as the eluent to yield pure this compound.
Visualization: Synthetic Workflow
Caption: Photocatalytic synthesis of this compound.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of this compound is dominated by its two primary functional components: the ketone group and the 2-chlorophenyl ring.
A. Reactions at the Ketone Carbonyl
The electrophilic carbon of the ketone is a prime target for nucleophiles.[3] This reactivity is the cornerstone of its conversion to ketamine.
-
Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds.
-
Reduction: The carbonyl can be reduced to a secondary alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction introduces a second chiral center, leading to diastereomeric products (cis and trans isomers).[3] The stereochemical outcome is influenced by the steric hindrance of the adjacent 2-chlorophenyl group, which directs the approach of the hydride.[3]
-
Imine/Enamine Formation: As seen in its synthesis, it reacts with primary or secondary amines to form imines or enamines, respectively. This reactivity is exploited in the synthesis of ketamine, where reaction with methylamine is a key step.
B. Reactions on the Aromatic Ring
The 2-chlorophenyl group can undergo electrophilic aromatic substitution (EAS).[3] The directing effects of the existing substituents—the chlorine atom and the alkyl (cyclohexanone) group—are crucial for predicting the outcome of such reactions.
-
Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect. The alkyl group is also an ortho-, para-director and is weakly activating.[3]
-
Positional Selectivity: These cooperative directing effects guide incoming electrophiles to the C4' (para to Cl) and C6' (ortho to Cl) positions. However, the C6' position is sterically hindered by both the bulky cyclohexanone ring and the adjacent chlorine, making the C4' position the more likely site of substitution for many electrophiles.[3]
Visualization: Key Reaction Sites
Caption: Primary reactive sites on this compound.
The Critical Role in Ketamine Synthesis
The principal application of this compound is its function as a direct precursor in the synthesis of ketamine, (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.[1] This transformation is a multi-step process that modifies the α-position of the ketone.
Synthetic Pathway from Precursor to API
While multiple proprietary routes exist, a common academic approach involves the following conceptual steps, which highlight the chemical principles at play.
-
α-Halogenation: The first step is often the bromination at the α-position (C2), adjacent to the carbonyl group, to introduce a good leaving group. This creates 2-bromo-2-(2-chlorophenyl)cyclohexan-1-one.
-
Nucleophilic Substitution: The bromo-intermediate is then reacted with methylamine (CH₃NH₂). The methylamine acts as a nucleophile, displacing the bromide. This reaction forms an α-aminoketone, which is ketamine.
-
Purification and Salt Formation: The resulting racemic ketamine free base is purified and often converted to its hydrochloride salt for improved stability and solubility in aqueous solutions for pharmaceutical formulations.[4]
Workflow: From Intermediate to Ketamine
Caption: Conceptual workflow for the synthesis of Ketamine HCl.
Conclusion: A Foundational Building Block
This compound is more than a simple organic molecule; it is a key enabler in the production of a World Health Organization essential medicine.[4] Its well-defined physicochemical properties and predictable reactivity at both the ketone and aromatic moieties make it a reliable and versatile intermediate. A thorough understanding of its synthesis, particularly through modern, efficient methods like photocatalysis, and its subsequent chemical transformations is essential for any researcher or organization involved in the synthesis of ketamine and related arylcyclohexylamine compounds. This knowledge underpins process optimization, impurity profiling, and the development of next-generation therapeutics built upon this important structural scaffold.
References
-
Wikipedia. (n.d.). Ketamine. Retrieved January 26, 2026, from [Link]
-
Corkery, J. M., et al. (2021). Recreational ketamine-related deaths notified to the National Programme on Substance Abuse Deaths, England, 1997–2019. Journal of Psychopharmacology. Available from [Link]
- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.
-
PubChem. (n.d.). 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 3. This compound | 91393-49-6 | Benchchem [benchchem.com]
- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(2-Chlorophenyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)cyclohexan-1-one is a synthetic organic compound featuring a cyclohexanone ring substituted at the second position with a 2-chlorophenyl group.[1][2] Its chemical structure, a six-membered carbon ring with a ketone functional group adjacent to a chlorinated benzene ring, makes it a molecule of significant interest in medicinal and organic chemistry.[1] This compound serves as a versatile building block and a key intermediate in the synthesis of various pharmacologically active molecules, including analogs of ketamine such as norketamine.[1][3] Understanding its physicochemical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction conditions and purification strategies to formulation and pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental insights and established analytical methodologies.
Chemical Structure and Identification
The structural integrity and identity of this compound are foundational to its application. The following diagram illustrates its molecular structure.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 91393-49-6[1][4] |
| Molecular Formula | C₁₂H₁₃ClO[1][4] |
| Molecular Weight | 208.69 g/mol [1] |
| InChI Key | UOEXWLLNMGAJDD-UHFFFAOYSA-N[4] |
Core Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various experimental settings. A summary of these properties is presented in Table 2.
Table 2: Core Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 60-62 °C | Benchchem |
| Boiling Point | 308.8 ± 42.0 °C (Predicted) | Benchchem |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited in water.[1] | Cymitquimica.com |
| pKa | Not experimentally determined. Estimated to be weakly acidic due to the α-hydrogen, but this is not the most significant acidic/basic site. | N/A |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclohexanone ring. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to coupling. The aliphatic protons on the cyclohexanone ring would resonate in the upfield region (δ 1.5-3.0 ppm), with their chemical shifts and multiplicities influenced by their proximity to the carbonyl group and the chlorophenyl substituent.
-
¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon (δ > 200 ppm), the aromatic carbons of the chlorophenyl ring (δ 120-140 ppm), and the aliphatic carbons of the cyclohexanone ring (δ 20-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic moieties, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the cyclohexanone ring and loss of the chlorophenyl group, providing further structural information.
Experimental Protocols
The following section details standardized methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Principle: This method involves heating a small sample of the solid material in a capillary tube and observing the temperature range over which it melts.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point.
Boiling Point Determination (Distillation Method)
Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Procedure:
-
Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Place a sample of the liquid in the distillation flask along with a few boiling chips.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb. This stable temperature is the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the saturation concentration of a substance in water at a given temperature by allowing the system to reach equilibrium.
Procedure:
-
Add an excess amount of the compound to a known volume of water in a flask.
-
Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.
-
Analyze the concentration of the dissolved compound in the aqueous sample using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Caption: Workflow for the shake-flask aqueous solubility determination.
Synthesis
A common and efficient method for the synthesis of this compound is the palladium-catalyzed α-arylation of cyclohexanone.
Reaction Scheme:
Cyclohexanone + 1-bromo-2-chlorobenzene --(Pd catalyst, ligand, base)--> this compound
Detailed Protocol:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., a carbonate or phosphate base).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., toluene or dioxane), followed by cyclohexanone and 1-bromo-2-chlorobenzene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or an acidic solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. The information presented, from its fundamental properties and spectroscopic profile to its synthesis and safe handling, is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A thorough understanding of these characteristics is essential for the successful design and execution of experiments, leading to the development of novel and impactful chemical entities.
References
-
PubChem. This compound. [Link]
-
ResearchGate. 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. [Link]
- Google Patents. US20200299224A1 - Ketamine flow synthesis.
-
PubChem. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride. [Link]
-
PubChem. (+-)-Norketamine. [Link]
Sources
- 1. This compound | 91393-49-6 | Benchchem [benchchem.com]
- 2. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 4. This compound | C12H13ClO | CID 4374110 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanistic Formation of 2-(2-Chlorophenyl)cyclohexan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chlorophenyl)cyclohexan-1-one is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the anesthetic and antidepressant drug, Ketamine, and its analogues.[1][2] The formation of its core structure, which involves the creation of a challenging carbon-carbon bond between an aromatic ring and a cycloalkane, is a subject of significant interest in synthetic organic chemistry. This guide provides an in-depth exploration of the primary mechanistic pathways for its synthesis, focusing on the underlying principles, experimental causality, and practical protocols. We will dissect modern catalytic strategies, such as Palladium-catalyzed α-arylation, and contrast them with classical organometallic and enamine-based approaches. The objective is to equip researchers with a robust understanding of the reaction dynamics, enabling informed decisions in synthetic design and process optimization.
Introduction: The Strategic Importance of an α-Aryl Ketone
The α-arylation of carbonyl compounds is a cornerstone transformation in organic synthesis, yielding structures that are prevalent in pharmaceuticals, natural products, and materials science.[3] this compound stands out within this class due to its direct lineage to arylcyclohexylamine drugs, including Ketamine and Phencyclidine (PCP).[4][2] The synthesis of this molecule requires the precise formation of a bond at the α-position of cyclohexanone with a sterically hindered and electronically distinct 2-chlorophenyl group.
Historically, this transformation has been approached through various means, each with its own set of mechanistic intricacies and practical limitations. Modern advancements, particularly in transition metal catalysis, have revolutionized this field, offering milder conditions and broader substrate scopes.[5] This guide will primarily focus on two dominant and mechanistically insightful pathways:
-
Palladium-Catalyzed α-Arylation: A powerful and versatile method that leverages a catalytic cycle to couple aryl halides with ketone enolates.
-
Stork Enamine Synthesis: A classic approach that utilizes an enamine as an enolate equivalent, offering a milder alternative to direct enolate alkylation.
We will also briefly discuss organometallic addition routes as a comparative methodology. Understanding these mechanisms is not merely academic; it is critical for controlling reaction outcomes, minimizing by-products, and developing scalable, efficient synthetic processes in a drug development context.
Mechanistic Pathway I: Palladium-Catalyzed α-Arylation
The most direct and contemporary method for synthesizing this compound is the Palladium-catalyzed cross-coupling reaction, often referred to as the Buchwald-Hartwig-Miura (BHM) α-arylation.[5] This approach addresses many challenges associated with traditional methods, such as the harsh conditions required for nucleophilic aromatic substitution or the limitations of organometallic additions.
The Catalytic Cycle: A Step-by-Step Elucidation
The efficacy of this reaction hinges on a finely tuned palladium catalytic cycle. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and base are critical variables that dictate the reaction's success.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 2-chloroiodobenzene or 2-chlorobromobenzene). This forms a Pd(II)-aryl complex. The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.
-
Enolate Formation: Concurrently, a base deprotonates cyclohexanone at the α-position to form a ketone enolate. The choice of base is critical; strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates prone to self-condensation, this step can be problematic.[5]
-
Transmetalation/Coordination: The ketone enolate coordinates to the Pd(II)-aryl complex, displacing a halide ligand.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the enolate's α-carbon are eliminated from the palladium center, forming the desired C-C bond of this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
Visualization: Pd-Catalyzed α-Arylation Cycle
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of cyclohexanone.
Field Insights: Palladium/Enamine Cooperative Catalysis
A significant challenge in the BHM arylation of certain ketones is the potential for side reactions under strongly basic conditions, such as self-aldol condensation.[5] To circumvent this, a more sophisticated strategy involving palladium/enamine cooperative catalysis has been developed.[5]
In this system, a secondary amine (e.g., morpholine) is used instead of a strong base. The amine reacts reversibly with cyclohexanone to form a nucleophilic enamine in situ. This enamine is sufficiently nucleophilic to participate in the catalytic cycle, likely in the coordination step, but the overall basicity of the medium is much lower, thus suppressing side reactions. This approach provides high selectivity for mono-arylation and demonstrates exceptional functional group tolerance.[5]
Mechanistic Pathway II: The Stork Enamine Synthesis
Before the advent of widespread transition metal catalysis, the Stork enamine synthesis was a revolutionary method for the α-alkylation and acylation of ketones under milder, non-basic conditions.[6] While direct arylation via this method is less common without a catalyst, understanding its mechanism provides crucial context for the development of modern synthetic strategies.
The Three-Step Process
The synthesis is a sequential, three-part process: (1) Enamine Formation, (2) Alkylation/Arylation, and (3) Hydrolysis.[6]
-
Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine, morpholine) under acidic catalysis, typically with removal of water, to form a nucleophilic enamine.[7] The lone pair of electrons on the nitrogen atom delocalizes into the double bond, making the α-carbon electron-rich and nucleophilic.[6]
-
Nucleophilic Attack (The SN2 Reaction): The enamine then acts as the nucleophile, attacking an electrophile. In the classic Stork reaction, this is typically an alkyl halide in an SN2 reaction.[6] For arylation, this step would require a highly activated aryl halide or, more practically, would be coupled with a transition metal catalyst as discussed previously. The attack forms a new C-C bond and results in an iminium salt intermediate.
-
Hydrolysis: The iminium salt is then hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-arylated ketone product.[6][7]
Visualization: Stork Enamine Synthesis Workflow
Caption: Logical workflow of the Stork Enamine Synthesis.
Alternative Pathway: Organometallic Addition
Another classical approach involves the addition of an organometallic reagent to the cyclohexanone carbonyl. For instance, a Grignard reaction using 2-chlorophenyl magnesium bromide with cyclohexanone can be employed.[8][9] However, this reaction yields the tertiary alcohol, 1-(2-chlorophenyl)cyclohexan-1-ol. Converting this intermediate to the target ketone, this compound, is not straightforward and typically involves a dehydration to form 1-(2-chlorophenyl)cyclohexene, followed by oxidation.[9] This multi-step sequence is often lower yielding and less direct than the palladium-catalyzed α-arylation.
A related method involves the reaction of o-chlorophenyl lithium (generated from o-chlorobenzene and an alkyl lithium reagent) with cyclohexene oxide, which after oxidation can yield the desired product.[4] These methods highlight the versatility of organometallic reagents but are often superseded by the efficiency and directness of modern catalytic methods.
Comparative Analysis & Data Summary
The choice of synthetic route depends on factors such as available starting materials, required scale, functional group tolerance, and desired efficiency.
| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Pd-Catalyzed α-Arylation | Cyclohexanone, 2-Cl-Ph-X, Pd catalyst, Ligand, Base | 80-120 °C, Inert atm. | High yield, direct, excellent functional group tolerance, catalytic. | Cost of catalyst/ligands, sensitivity to air/moisture. |
| Stork Enamine Synthesis | Cyclohexanone, R₂NH, Ar-X, H₃O⁺ | Room temp to reflux | Mild conditions, avoids strong bases, classic & well-understood. | Multi-step, requires stoichiometric amine, hydrolysis step. |
| Organometallic Addition | Cyclohexanone, 2-Cl-Ph-MgBr or Li | Low temp (-78 °C to RT) | Utilizes readily available starting materials. | Indirect route, often multi-step, sensitive to moisture, poor atom economy. |
Experimental Protocols
The following protocol is a representative example for the synthesis via Palladium-catalyzed α-arylation, designed as a self-validating system.
Protocol: Synthesis of this compound via Pd-Catalyzed α-Arylation
Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and under a fume hood.
Reagents & Materials:
-
Cyclohexanone (1.0 equiv)
-
1-Bromo-2-chlorobenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent and Substrate Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe, followed by cyclohexanone (1.0 equiv) and 1-bromo-2-chlorobenzene (1.2 equiv).
-
Reaction: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Conclusion
The formation of this compound is a testament to the evolution of synthetic organic chemistry. While classical methods like the Stork enamine synthesis and organometallic additions laid the foundational understanding, modern Palladium-catalyzed α-arylation reactions have emerged as the premier strategy. These catalytic methods offer unparalleled efficiency, directness, and control, enabling the reliable production of this key intermediate for drug development and other applications. For the modern researcher, a deep, mechanistic understanding of these pathways is not just beneficial but essential for innovation and problem-solving in the synthesis of complex molecular architectures.
References
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Chemistry Steps. Available from: [Link]
-
Adhikari, T., et al. (2021). Pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ResearchGate. Available from: [Link]
- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis. Google Patents.
-
Master Organic Chemistry. (2025). Enamines. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Ketamine. Wikipedia. Available from: [Link]
-
ResearchGate. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan | Request PDF. ResearchGate. Available from: [Link]
-
PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. PubMed. Available from: [Link]
-
Organic Syntheses. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic asymmetric β-arylation of cyclohexanone. ResearchGate. Available from: [Link]
-
National Institutes of Health. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 91393-49-6 | Benchchem [benchchem.com]
discovery and history of 2-arylcyclohexanones
An In-depth Technical Guide to the Discovery and History of 2-Arylcyclohexanones for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and historical evolution of this important chemical motif. We will explore the foundational synthetic methodologies that first enabled its construction, trace the development of more advanced and stereoselective techniques, and examine its impact on the field of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and legacy of 2-arylcyclohexanones.
The Emergence of a Privileged Scaffold
The 2-arylcyclohexanone core consists of a cyclohexanone ring substituted with an aryl group at the alpha-position to the carbonyl. This seemingly simple arrangement imparts a unique three-dimensional structure and electronic properties that have proven to be highly conducive to biological activity. The journey of this scaffold from a synthetic curiosity to a cornerstone of medicinal chemistry is a story of evolving chemical ingenuity.
The parent compound, cyclohexanone, was first discovered in 1888 by Edmund Drechsel.[1] However, the deliberate synthesis and exploration of its arylated derivatives came much later, driven by the burgeoning field of pharmaceutical chemistry in the 20th century.[2] Early medicinal chemists recognized that combining cyclic aliphatic structures with aromatic moieties could yield compounds with favorable pharmacokinetic properties, such as improved metabolic stability and the ability to interact with hydrophobic binding pockets in biological targets.[3][4] This realization set the stage for the development of synthetic methods to access these valuable structures.
Caption: General structure of a 2-arylcyclohexanone.
Foundational Synthetic Strategies: Building the Core
The initial challenges in synthesizing 2-arylcyclohexanones were twofold: constructing the six-membered ring and installing the aryl group at the desired position. Two classical name reactions became pillars of early synthetic efforts: the Robinson Annulation and the Stork Enamine Alkylation.
The Robinson Annulation: A Ring-Forming Powerhouse
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful method for forming a six-membered ring.[5] It sequentially combines a Michael addition with an intramolecular aldol condensation.[6][7][8] This reaction was pivotal in the synthesis of steroids and other polycyclic natural products, and its principles were readily adapted for creating substituted cyclohexenones, which could then be reduced to the desired cyclohexanones.[5]
The causality behind this one-pot reaction's success lies in the reactivity of the intermediates. The initial Michael addition of a ketone enolate to an α,β-unsaturated ketone generates a 1,5-diketone.[8][9] This intermediate is perfectly primed for a subsequent intramolecular aldol condensation, as the resulting enolate can readily attack the second carbonyl to form a stable six-membered ring.[7]
Caption: Generalized workflow of the Robinson Annulation.
Stork Enamine Alkylation: Precision α-Arylation
While the Robinson annulation is excellent for ring formation, the Stork enamine synthesis, developed by Gilbert Stork, offered a milder and more controlled method for the α-alkylation and α-acylation of ketones.[10][11] This was a significant improvement over direct alkylation with strong bases like LDA, which could lead to side reactions such as over-alkylation.[10]
The genius of the Stork enamine reaction is its transformation of the ketone's electrophilic carbonyl carbon into a nucleophilic α-carbon.[12] By reacting a ketone (like cyclohexanone) with a secondary amine, a nucleophilic enamine is formed.[13][14] This enamine can then undergo an SN2 reaction with a suitable electrophile, such as a benzyl halide, to introduce the aryl-containing moiety at the alpha position. A simple acidic workup then hydrolyzes the resulting iminium salt back to the ketone, yielding the desired 2-arylcyclohexanone.[10][13]
Caption: Workflow for the Stork Enamine Synthesis.
The Modern Era: Palladium Catalysis and Asymmetric Synthesis
The late 20th and early 21st centuries witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency and functional group tolerance for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: A Versatile Arylation Tool
The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1981, has become one of the most powerful methods for creating C(sp²)–C(sp²) bonds.[15] This reaction typically couples an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[16] For the synthesis of 2-arylcyclohexanones, this involves reacting a 2-halocyclohexanone (or its enol ether/triflate equivalent) with an arylboronic acid.
The catalytic cycle is a self-validating system involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16] The palladium(0) catalyst first inserts into the carbon-halide bond of the cyclohexanone derivative (oxidative addition). The aryl group is then transferred from the boronic acid to the palladium center (transmetalation). Finally, the newly formed 2-arylcyclohexanone is expelled, regenerating the palladium(0) catalyst (reductive elimination), which can then participate in another cycle.[16] This catalytic nature makes the reaction highly atom-economical.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
The Quest for Chirality: Asymmetric Synthesis
As drug development became more sophisticated, the importance of stereochemistry came to the forefront. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects.[17] This drove the development of asymmetric methods to synthesize enantiomerically pure 2-arylcyclohexanones.
Strategies for asymmetric synthesis include:
-
Chiral Catalysts: Using chiral ligands on metal catalysts (e.g., in asymmetric hydrosilylation or hydrogenation) or employing chiral organocatalysts can influence the stereochemical outcome of the reaction.[18][19]
-
Enzymatic Reactions: Biocatalysis, using enzymes like ene-reductases, can achieve exceptionally high levels of enantioselectivity under mild conditions through the desymmetrization of prochiral substrates.[20][21]
Biological Significance and Therapeutic Applications
The 2-arylcyclohexanone scaffold is a recurring motif in compounds with a wide array of biological activities. This versatility stems from the scaffold's ability to present the aryl group in a specific orientation for optimal interaction with biological targets, while the cyclohexanone ring provides a rigid, lipophilic core.
| Biological Activity | Therapeutic Area | Mechanism of Action (Examples) |
| Anti-inflammatory | Inflammation, Autoimmune Diseases | Reduction of pro-inflammatory cytokines (TNF-α, IL-6), inhibition of leukocyte migration.[22] |
| Anticancer | Oncology | Cytotoxic effects against various cancer cell lines.[23] |
| Antimicrobial | Infectious Diseases | Activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[24] |
| Antiviral | Virology | Inhibition of viral replication. |
| Analgesic | Pain Management | Interaction with opioid or other pain-related receptors. |
Key Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for two key synthetic transformations.
Protocol 1: Synthesis of a 2-Arylcyclohexenone via Robinson Annulation
This protocol is a foundational method for constructing the core ring structure.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting ketone (e.g., an aryl-substituted acetone) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone).
-
Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial Michael addition is typically followed by the slower aldol condensation.
-
Workup: Once the reaction is complete, neutralize the base with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography to yield the 2-arylcyclohexenone.
Protocol 2: Synthesis of a 2-Arylcyclohexanone via Suzuki-Miyaura Coupling
This protocol represents a modern approach to forming the crucial aryl-cyclohexanone bond.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halocyclohexanone derivative, the arylboronic acid (typically 1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Reagents and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) and a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the required temperature (typically 65-100 °C) with vigorous stirring.[25] Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-arylcyclohexanone.
Conclusion and Future Outlook
The history of 2-arylcyclohexanones is a microcosm of the evolution of organic synthesis. From the classical, robust methods of Robinson and Stork to the elegant and efficient palladium-catalyzed reactions of the modern era, the journey to access this scaffold has been marked by continuous innovation. The development of asymmetric syntheses has further elevated its importance, allowing for the creation of stereochemically defined molecules essential for modern drug discovery.
Looking ahead, the field will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially through C-H activation or novel biocatalytic pathways. The inherent biological relevance of the 2-arylcyclohexanone core ensures that it will remain a focal point of research, promising new discoveries in medicine and materials science for years to come.
References
-
Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed. Available at: [Link]
- Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH. Available at: [Link]
-
Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. Available at: [Link]
-
Stork Enamine Synthesis. Chemistry Steps. Available at: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
Robinson annulation. Wikipedia. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]
-
Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. ResearchGate. Available at: [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]
-
Robinson Annulation. Organic Chemistry Portal. Available at: [Link]
-
Cyclohexenone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ResearchGate. Available at: [Link]
-
Lecture Notes: Session 1 - History and Development of Medicinal Chemistry. SNS Courseware. Available at: [Link]
-
Synthesis and antimicrobial activity of cyclohexanone derivatives. Available at: [Link]
-
Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]
-
9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. Available at: [Link]
-
Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. ResearchGate. Available at: [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]
-
Cyclohexanone. Wikipedia. Available at: [Link]
-
Early drug discovery and the rise of pharmaceutical chemistry. PubMed. Available at: [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]
-
History and Development of Medicinal Chemistry. YouTube. Available at: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
Stork Enamine Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Available at: [Link]
-
Stork Enamine Synthesis. NROChemistry. Available at: [Link] stork-enamine-synthesis/
-
ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Universiti Tunku Abdul Rahman. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
Sources
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]
- 18. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 19. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. wisdomlib.org [wisdomlib.org]
- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
stability and reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one
An In-Depth Technical Guide to the Stability and Reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically significant molecules, most notably ketamine and its derivatives.[1][2] This guide provides a comprehensive analysis of the compound's stability and reactivity, drawing upon established chemical principles and documented synthetic methodologies. We will explore the molecule's structural characteristics, its behavior under various conditions, and the key transformations it undergoes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic chemistry and drug discovery, offering field-proven insights into the handling and strategic utilization of this versatile ketone.
Molecular Structure and Physicochemical Profile
This compound, with the molecular formula C₁₂H₁₃ClO, features a cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3] This substitution is the cornerstone of its chemical identity, influencing its stability, reactivity, and utility. The presence of a chiral center at the C2 position means the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.
The molecule's structure imparts a blend of aliphatic and aromatic characteristics. The cyclohexanone moiety provides reactive sites at the carbonyl carbon and the adjacent alpha-protons, while the 2-chlorophenyl group introduces the potential for aromatic substitution reactions and influences the overall steric and electronic environment.
Figure 1: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 91393-49-6 | [3] |
| Molecular Formula | C₁₂H₁₃ClO | [3] |
| Molecular Weight | 208.69 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in organic solvents (e.g., ethyl acetate, chloroform, ethanol, ether); limited solubility in water. |[1][3] |
Chemical Stability
This compound exhibits favorable chemical stability under standard laboratory conditions, a property typical of many alkyl-aryl ketones.[1] However, its stability is contingent on the absence of strong acids, bases, and potent oxidizing or reducing agents, which can initiate degradation or transformation.
-
Thermal Stability: The compound is reasonably stable at moderate temperatures, as evidenced by its use in reactions heated to 80-110°C.[1][4] At elevated temperatures, decomposition may occur, though specific pathways are not extensively documented in the literature.
-
pH Sensitivity: As a ketone, it is susceptible to acid- and base-catalyzed enolization. In strongly acidic or basic media, this can lead to side reactions such as aldol condensation or other rearrangements over extended periods. For practical purposes, storage in neutral, anhydrous conditions is recommended to maximize shelf life.
Chemical Reactivity: A Tale of Three Moieties
The reactivity of this compound can be systematically understood by examining the three primary reactive domains of the molecule: the carbonyl group, the alpha-carbon, and the aromatic ring.
Figure 2: Conceptual map of the primary reactive centers of the molecule.
Reactions at the Carbonyl Group
The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.[3]
-
Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a key step in certain synthetic routes.[5]
Reactions at the Alpha-Carbon (C2)
The protons on the alpha-carbon are acidic and can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile and central to the compound's utility.
-
Halogenation: In the presence of an acid or base catalyst, the alpha-position can be halogenated. This is a common strategy for introducing a leaving group to facilitate subsequent reactions.
-
Nitration: The alpha-position can be nitrated to yield 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one.[4] This nitro-derivative is a critical precursor in modern ketamine synthesis, as the nitro group can be subsequently reduced to an amine.[2][5]
-
Amination: The most significant reaction at this position is the introduction of an amino group, which leads directly to the synthesis of norketamine (the N-demethylated precursor to ketamine) and ultimately ketamine itself.[2]
Reactions of the 2-Chlorophenyl Ring
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the two substituents—the chloro group and the alkyl (cyclohexanone) group—determine the position of substitution.[3]
-
Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating. The alkyl group is also an ortho-, para-director and is activating.
-
Predicted Reactivity: These cooperative directing effects suggest that incoming electrophiles will preferentially attack the C4' (para to Cl) and C6' (ortho to Cl) positions, with steric hindrance from the bulky cyclohexanone ring likely disfavoring attack at the C6' position.[3]
Synthetic Pathways and Methodologies
Several effective methods for the synthesis of this compound have been developed, reflecting its importance as a synthetic building block.
Palladium-Catalyzed Alpha-Arylation
An efficient route involves the palladium-catalyzed alpha-arylation of cyclohexanone with a suitable aryl halide, such as 1-bromo-2-chlorobenzene.[4] This method, an adaptation of the Buchwald-Hartwig coupling, provides a direct means to form the crucial C-C bond between the two rings.[3]
Experimental Protocol: Pd-Catalyzed Synthesis [4]
-
To a reaction vessel under an inert atmosphere, add cesium carbonate (Cs₂CO₃), 0.5 mol% of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1.2 mol% of Xantphos ligand.
-
Add toluene as the solvent, followed by cyclohexanone and 1-bromo-2-chlorobenzene.
-
Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Photocatalytic Alpha-Arylation
A modern, transition-metal-free approach utilizes visible-light photocatalysis to achieve the alpha-arylation of cyclohexanone with 2-iodochlorobenzene.[1]
Experimental Protocol: Photocatalytic Synthesis [1]
-
Inside a nitrogen-filled glovebox, combine cyclohexanone (catalytic amount), 2-iodochlorobenzene (1.0 equiv), additional cyclohexanone (5.0 equiv), pyrrolidine (5.0 equiv), and dry acetonitrile in an oven-dried Schlenk flask.
-
Remove the flask from the glovebox and place it in a water bath approximately 5 cm from a 518 nm green LED lamp.
-
Irradiate the mixture at room temperature for 48 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the crude mixture with 1.0 N HCl and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (5–10% diethyl ether in hexanes) to obtain the final product.
Application in Ketamine Synthesis
The primary and most critical application of this compound and its immediate derivatives is in the synthesis of ketamine, a widely used anesthetic and a breakthrough treatment for depression.[6][7] The core of the synthesis involves transforming the alpha-position of the cyclohexanone ring to incorporate a methylamino group.
A contemporary and illustrative pathway proceeds through the alpha-nitro derivative.[2][5]
Sources
- 1. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 2. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 91393-49-6 | Benchchem [benchchem.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 6. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one via Copper-Catalyzed Grignard Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one, a key precursor in the development of pharmacologically active molecules such as ketamine.[1][2][3][4] The described methodology employs a copper(I)-catalyzed 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ketone. This approach is strategically chosen for its high regioselectivity, offering a robust and efficient route to the target α-aryl ketone. We will delve into the mechanistic underpinnings that favor conjugate addition over direct carbonyl attack, provide a comprehensive, step-by-step experimental workflow, and outline essential validation and safety protocols to ensure reproducibility and reliability in a research setting.
Scientific Rationale & Mechanistic Insight
The synthesis of α-substituted cyclohexanones is a fundamental challenge in organic chemistry. When employing powerful nucleophiles like Grignard reagents with α,β-unsaturated ketones (enones), a competition arises between two primary reaction pathways: direct (1,2) addition to the carbonyl carbon and conjugate (1,4) addition to the β-carbon.[5]
-
1,2-Addition (Direct): The highly polarized carbon-magnesium bond of a Grignard reagent renders the carbon atom a "hard" nucleophile. This hard nucleophile preferentially attacks the electrophilically "hard" carbonyl carbon, leading to a tertiary alcohol after workup.[6][7]
-
1,4-Addition (Conjugate): To achieve the desired 2-substituted cyclohexanone, the nucleophile must selectively attack the "soft" electrophilic β-carbon of the enone system.[8]
The pivotal element in this protocol is the in situ transmetalation of the Grignard reagent with a copper(I) salt, such as copper(I) iodide (CuI). This reaction forms a lithium diorganocuprate-like species, which acts as a "soft" nucleophile.[7] This soft organocuprate reagent then selectively attacks the soft β-carbon, leading to the formation of a magnesium enolate intermediate. A subsequent aqueous workup protonates this enolate to yield the final this compound product.
The diagram below illustrates the critical decision point in the reaction pathway and the role of the copper catalyst in directing the reaction towards the desired 1,4-addition product.
Caption: Role of Copper(I) in Directing Regioselectivity.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and characterization steps to ensure the successful synthesis and purity of the final product.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. | Notes |
| Magnesium Turnings | 24.31 | 1.46 g | 60.0 mmol | 1.2 | Activate before use. |
| 1-Bromo-2-chlorobenzene | 191.45 | 9.57 g (6.3 mL) | 50.0 mmol | 1.0 | Ensure it is anhydrous. |
| Iodine | 253.81 | 1 crystal | - | catalytic | For initiation. |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | - | Must be dry. |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5.0 mmol | 0.1 | Purify if necessary. |
| 2-Cyclohexen-1-one | 96.13 | 4.33 g (4.5 mL) | 45.0 mmol | 0.9 | Distill before use. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~100 mL | - | - | Must be dry. |
| Saturated aq. NH₄Cl | - | ~100 mL | - | - | For quenching. |
Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
Part A: Preparation of 2-Chlorophenylmagnesium Bromide
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120°C and assembled hot under a stream of dry nitrogen or argon gas. This prevents atmospheric moisture from quenching the highly basic Grignard reagent.[9][10]
-
Initiation: Place the magnesium turnings (1.46 g) and a single small crystal of iodine in a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. The iodine helps to activate the magnesium surface by chemically cleaning it.[11]
-
Reagent Addition: Dissolve 1-bromo-2-chlorobenzene (9.57 g) in anhydrous diethyl ether (~50 mL) and add it to the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium.
-
Reaction Execution: The reaction is initiated when the purple iodine color fades and bubbling or a gentle exotherm is observed. If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[11] Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part B: Copper-Catalyzed Conjugate Addition
-
Catalyst Suspension: In a separate, dry, three-necked flask under a nitrogen atmosphere, suspend copper(I) iodide (0.95 g) in anhydrous THF (~50 mL). Cool this suspension to -20°C using a dry ice/acetone bath.
-
Organocuprate Formation: Slowly transfer the prepared Grignard solution from Part A into the cold CuI suspension via a cannula. A color change (often to a darker, yellowish, or brownish solution) indicates the formation of the organocuprate species. Maintain the temperature below -15°C during this addition.
-
Enone Addition: Dissolve 2-cyclohexen-1-one (4.33 g) in anhydrous THF (~20 mL) and add it dropwise to the cold organocuprate solution, ensuring the internal temperature does not rise above -15°C.
-
Reaction Progression: After the addition is complete, stir the reaction at -20°C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates consumption of the starting enone.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution (~100 mL). Using NH₄Cl provides a mild acidic proton source to protonate the enolate without causing side reactions that can occur with strong mineral acids.[9][12]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[13]
Trustworthiness & Validation
In-Process Controls & Troubleshooting
-
Grignard Initiation Failure: The most common failure point is the initiation of the Grignard reagent. Ensure all glassware and reagents are scrupulously dry. Activation by crushing the magnesium is a reliable physical method to expose a fresh reactive surface.[11]
-
Side Reactions: A primary side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl bromide.[9] This is favored by higher temperatures, so maintaining a gentle reflux is key. This non-polar impurity is typically removed during column chromatography.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the 2-cyclohexen-1-one starting material.
Product Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid or low-melting solid.[14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be consistent with the structure of this compound.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight (208.69 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[14]
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, basic, and can be pyrophoric upon contact with air, especially if the solvent evaporates. They react violently with water and other protic sources.[10] All operations must be conducted under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations should be performed in a certified chemical fume hood, away from ignition sources.
-
Reagents: 1-Bromo-2-chlorobenzene is a skin and eye irritant. Copper(I) iodide is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
References
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Chemistry 344. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
- Google Patents. (2019).
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]
-
ResearchGate. (2023). Enantioselective Syntheses of ( S )-Ketamine and ( S )-Norketamine. [Link]
-
ResearchGate. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
Columbia University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
Indian Academy of Sciences. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
The Organic Chemistry Tutor. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. [Link]
-
LibreTexts Chemistry. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]
Sources
- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 3. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. ias.ac.in [ias.ac.in]
- 14. This compound | 91393-49-6 | Benchchem [benchchem.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to Palladium-Catalyzed α-Arylation of Cyclohexanone
<_
Abstract
The palladium-catalyzed α-arylation of ketones represents a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of molecular architectures critical to pharmaceutical and materials science.[1][2][3] This guide provides an in-depth exploration of the α-arylation of cyclohexanone, a representative cyclic ketone. We will dissect the underlying catalytic cycle, explore the critical roles of ligands and reaction parameters, and present a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful transformation with a high degree of success and reproducibility.
Introduction: The Strategic Importance of α-Aryl Ketones
The α-aryl ketone motif is a prevalent structural unit in a vast array of biologically active molecules and functional materials.[4] Traditional methods for their synthesis often required harsh conditions or the use of stoichiometric, toxic reagents. The advent of palladium-catalyzed cross-coupling, pioneered by the seminal work of Buchwald and Hartwig, revolutionized this field by providing a mild, efficient, and highly versatile route to these valuable compounds.[4][5] The reaction involves the coupling of a ketone enolate with an aryl halide, mediated by a palladium catalyst.[3] This guide will focus on cyclohexanone as a model substrate to illustrate the key principles and practical considerations of this important reaction.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the α-arylation reaction. The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones proceeds through a series of well-defined steps.[6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) species, forming a Pd(II)-aryl complex. This is often the rate-determining step of the overall reaction.
-
Enolate Formation: Concurrently, a strong base deprotonates the cyclohexanone at the α-position to generate the corresponding enolate.
-
Transmetalation/Coordination: The ketone enolate then coordinates to the Pd(II)-aryl complex, displacing a halide ligand.
-
Reductive Elimination: The final, product-forming step is the reductive elimination from the Pd(II)-aryl-enolate complex, which forms the new C-C bond of the α-aryl cyclohexanone and regenerates the active Pd(0) catalyst.
Figure 1: A simplified representation of the palladium-catalyzed α-arylation catalytic cycle.
Key Reaction Components and Considerations
The success of the α-arylation of cyclohexanone hinges on the judicious selection of each reaction component.
Palladium Precatalysts
While Pd(0) is the active catalytic species, air-stable Pd(II) precatalysts are more commonly used for convenience.[7] These precatalysts are reduced in situ to the active Pd(0) species. Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, offer enhanced stability and activity, allowing for lower catalyst loadings and more reproducible results.[8][9][10]
Ligands: The Heart of the Catalyst
The choice of ligand is arguably the most critical factor in a successful α-arylation. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For the α-arylation of ketones, bulky, electron-rich phosphine ligands are generally the most effective.
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These ligands have proven to be exceptionally versatile and efficient for a wide range of ketone arylations.[11] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition.
-
Ferrocene-based Ligands (e.g., dppf): These can also be effective, particularly in specific applications.
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have shown promise in the α-arylation of ketones, offering high stability and activity.[7]
Base Selection
The base plays a dual role: it deprotonates the ketone to form the active nucleophile (the enolate) and can influence the catalyst's activity. The choice of base must be carefully considered based on the pKa of the ketone and the tolerance of other functional groups in the substrates.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for the α-arylation of simple ketones like cyclohexanone.
-
Weaker Bases: For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[11][12]
Solvent and Temperature
The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and 1,4-dioxane are common choices. The reaction temperature is typically elevated (80-110 °C) to facilitate the catalytic cycle, although some highly active catalyst systems can operate at lower temperatures.
Experimental Protocol: α-Arylation of Cyclohexanone with 4-Bromotoluene
This protocol provides a reliable method for the α-arylation of cyclohexanone using a modern palladium precatalyst and a biarylphosphine ligand.
Safety First: This procedure should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| XPhos Pd G3 | ≥98% | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| 4-Bromotoluene | ≥99% | Commercially Available |
| Cyclohexanone | ≥99%, anhydrous | Commercially Available |
| Sodium tert-butoxide | ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Schlenk flask | 25 mL | Standard laboratory supplier |
| Magnetic stir bar | Standard laboratory supplier | |
| Septa | Standard laboratory supplier | |
| Needles and syringes | Standard laboratory supplier | |
| Inert gas supply (N₂ or Ar) | High purity | Standard laboratory supplier |
| Heating mantle/oil bath | Standard laboratory supplier | |
| TLC plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |
| Column chromatography supplies | Silica gel, solvents | Standard laboratory supplier |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the α-arylation of cyclohexanone.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 (0.02 mmol, 2 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Scientist's Note: The use of a precatalyst like XPhos Pd G3 simplifies the setup as it is air-stable. The additional ligand can sometimes improve catalyst stability and longevity.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: A rigorously inert atmosphere is crucial for preventing the oxidation and deactivation of the palladium catalyst.
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Subsequently, add cyclohexanone (1.2 mmol) and 4-bromotoluene (1.0 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(p-tolyl)cyclohexan-1-one.
-
Scientist's Note: Residual palladium can often be removed by filtration through a pad of Celite or by using specific palladium scavengers if very low levels are required for subsequent steps.[13]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (air/moisture contamination)- Impure reagents/solvents- Insufficiently strong base | - Ensure rigorous inert atmosphere technique- Use freshly purified/distilled reagents and anhydrous solvents- Switch to a stronger base (e.g., LHMDS) |
| Formation of Side Products | - Di-arylation- Aldol condensation | - Use a slight excess of the ketone- Lower the reaction temperature- Use a bulkier ligand to disfavor di-arylation |
| Difficulty in Palladium Removal | - Coordination of product to palladium | - Treat the crude product with a palladium scavenger- Filter the crude reaction mixture through a pad of Celite- Perform an aqueous wash with a mild chelating agent |
Conclusion
The palladium-catalyzed α-arylation of cyclohexanone is a robust and highly valuable transformation for the synthesis of α-aryl ketones. By understanding the mechanistic underpinnings and carefully selecting the catalyst system, base, and reaction conditions, researchers can reliably achieve high yields of the desired products. The protocol and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful synthetic methodology in a research and development setting.
References
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 129(44), 13470–13471.
-
Buchwald, S. L., & Fox, J. M. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Available at: [Link]
- Cossy, J., & Pardo, D. G. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal.
-
Escudero-Casao, M., Licini, G., & Orlandi, M. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3463–3473. Available at: [Link]
- Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 37(11), 852-60.
- Li, J. J. (2020). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Molecules, 25(21), 5173.
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
-
Various Authors. (n.d.). ResearchGate. Retrieved from [Link] for various articles on palladium catalysis and purification.
Sources
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.abcr.com [media.abcr.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 12. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 2-(2-Chlorophenyl)cyclohexan-1-one in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, 2-(2-Chlorophenyl)cyclohexan-1-one has emerged as a pivotal precursor, particularly in the synthesis of arylcyclohexylamines, a class of compounds with profound pharmacological effects on the central nervous system. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its integral role in the synthesis of ketamine and its analogs. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable methodologies.
Introduction: The Significance of a Versatile Precursor
This compound is a derivative of cyclohexanone distinguished by the presence of a 2-chlorophenyl group at the alpha position to the carbonyl.[1] This structural feature is the cornerstone of its utility, predisposing it to a variety of chemical transformations that give rise to pharmacologically active molecules. While possessing general physicochemical properties of alkyl ketones, such as insolubility in water and solubility in organic solvents like ethyl acetate and chloroform, its true value lies in its application as a pharmaceutical intermediate.[1]
The principal application of this compound is in the synthesis of ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] Ketamine, a racemic mixture of (S)- and (R)-enantiomers, has a long-standing history as a dissociative anesthetic and has garnered significant recent interest for its rapid-acting antidepressant effects.[2][5][6][7] Consequently, this compound is a critical starting point for the development of novel anesthetics, analgesics, and antidepressants. Furthermore, derivatives of this compound have shown preliminary promise in exhibiting anticonvulsant, antifungal, and anticancer properties, highlighting a broader potential for this chemical scaffold.[8]
Synthetic Pathways to this compound
The efficient synthesis of this compound is a crucial first step in its application. Several synthetic routes have been established, each with its own set of advantages and considerations.
Palladium-Catalyzed Alpha-Arylation
A robust and widely adopted method for the synthesis of α-aryl ketones is the palladium-catalyzed α-arylation of ketones. This approach, an adaptation of the Buchwald-Hartwig amination, provides an efficient means to form the critical carbon-carbon bond between the cyclohexanone ring and the 2-chlorophenyl group.[9]
Caption: Synthetic pathway from this compound to Ketamine.
Reduction to Norketamine and Methylation to Ketamine
The nitro group of 2-(2-chlorophenyl)-2-nitrocyclohexanone can be reduced to a primary amine to yield norketamine. A variety of reducing agents can be employed, with a notable example being the use of zinc powder and formic acid. [10]Subsequently, norketamine can be methylated to produce ketamine. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is an efficient method for this transformation. [10][11]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates derived from this compound. Standard laboratory safety procedures should be strictly adhered to.
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Arylation
[9] Materials:
-
1-Bromo-2-chlorobenzene
-
Cyclohexanone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.5 mol%), Xantphos (1.2 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Add anhydrous toluene, followed by 1-bromo-2-chlorobenzene (1.0 equivalent) and cyclohexanone (1.2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Outcome |
| Yield | 50-70% (unoptimized) [9] |
| Appearance | Yellowish oil or solid |
| Purity (by NMR/GC) | >95% |
Protocol 2: Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone
[10] Materials:
-
2-(2-Chlorophenyl)-2-nitrocyclohexanone
-
Zinc powder
-
Formic acid
-
Methanol
-
Standard reaction glassware
Procedure:
-
Dissolve 2-(2-Chlorophenyl)-2-nitrocyclohexanone (1.0 equivalent) in methanol in a round-bottom flask.
-
Add formic acid to the solution.
-
Slowly add zinc powder (excess) in portions while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc powder and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a suitable base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain crude norketamine.
-
Further purification can be achieved by crystallization or column chromatography.
Characterization:
-
Verify the identity and purity of norketamine using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Outcome |
| Yield | High (quantitative in some reports) |
| Appearance | Off-white to pale yellow solid |
| Purity (by NMR/LC-MS) | >95% |
Broader Applications and Future Perspectives
While the synthesis of ketamine and its analogs remains the primary application of this compound, the inherent reactivity of this scaffold opens avenues for the creation of diverse chemical libraries. [8]The exploration of derivatives for anticonvulsant, antifungal, and anticancer activities is an area ripe for further investigation. [8]The development of continuous-flow synthesis methods for ketamine and its intermediates, starting from precursors like 2-(2-chlorophenyl)-2-nitrocyclohexanone, represents a significant advancement in terms of safety, scalability, and efficiency. [6][12]As our understanding of the complex pharmacology of arylcyclohexylamines deepens, the importance of this compound as a key building block in medicinal chemistry is set to grow.
References
- Google Patents. (n.d.). CZ293546B6 - Process for racemic separation of ketamine.
- Dimitrov, I., & Jose, J. (2016). Syntheses of Ketamine and Related Analogues: A Mini Review. ChemistrySelect, 1(11), 2686-2697.
- University of Mississippi. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. eGrove.
- Yen, Y. T., Tseng, S. H., Chou, S. L., & Liu, Y. L. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan.
- Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
- Yen, Y. T., Tseng, S. H., Zhou, S. L., & Liu, Y. L. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan.
- Google Patents. (n.d.). US20230355550A1 - Ketamine compounds and processes for making and using them.
-
Wikipedia. (n.d.). Ketamine. Retrieved from [Link]
- Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S). Retrieved from [Link]
- Adhikari, T., et al. (2021). pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review.
-
PubChem. (n.d.). 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride. Retrieved from [Link]
Sources
- 1. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 7. US20230355550A1 - Ketamine compounds and processes for making and using them - Google Patents [patents.google.com]
- 8. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
Application Note: Laboratory-Scale Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one, a key intermediate in the development of various pharmacologically active compounds, most notably as a precursor to Ketamine and its analogs.[1][2][3] We present a robust and efficient protocol based on a modern palladium-catalyzed α-arylation of cyclohexanone. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, outlines methods for in-process monitoring and final product validation, and addresses critical safety considerations. The presented methodology is designed to be reproducible and scalable for research purposes.
Introduction and Strategic Rationale
This compound is a versatile chemical building block belonging to the arylcyclohexanone class.[1] Its core structure is foundational for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds with significant therapeutic applications in anesthesia and, more recently, in the treatment of depression.[1][4] The title compound serves as a direct precursor to norketamine and subsequently ketamine, making its efficient synthesis a topic of considerable interest.[5][6][7]
While several synthetic routes exist, including Grignard reactions followed by oxidation[7][8], this guide focuses on the palladium-catalyzed α-arylation of cyclohexanone. This method, an adaptation of the Buchwald-Hartwig amination reaction, represents an efficient and direct approach for creating the crucial α-aryl ketone moiety.[9] Its advantages include high functional group tolerance and typically good yields under relatively mild conditions.
Mechanistic Insight: The Palladium Catalytic Cycle
The reaction proceeds via a catalytic cycle that facilitates the coupling of an aryl halide with a ketone enolate. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is critical for stabilizing the palladium center and promoting the key steps of the reaction.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-2-chlorobenzene) to form a Pd(II) complex.
-
Enolate Formation & Coordination: A base (Cesium Carbonate) deprotonates cyclohexanone to form the corresponding enolate, which then coordinates to the Pd(II) center.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the enolate couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Sources
- 1. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 5. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 8. ias.ac.in [ias.ac.in]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols: Nucleophilic Addition Reactions of 2-(2-Chlorophenyl)cyclohexan-1-one
Introduction: Strategic Importance of 2-(2-Chlorophenyl)cyclohexan-1-one in Synthetic Chemistry
This compound is a pivotal intermediate in synthetic organic chemistry, most notably as a precursor in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted cyclohexanone ring, presents a fascinating scaffold for a variety of chemical transformations. The carbonyl group is a prime target for nucleophilic addition reactions, which allow for the construction of complex molecular architectures and the introduction of new stereocenters. Understanding and controlling the outcomes of these reactions are of paramount importance for researchers in medicinal chemistry and drug development.
This comprehensive guide provides an in-depth exploration of the nucleophilic addition reactions of this compound. We will delve into the theoretical underpinnings that govern the stereochemical outcomes of these reactions and provide detailed, field-proven protocols for key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage the synthetic potential of this versatile ketone.
Stereochemical Considerations in Nucleophilic Additions to 2-Substituted Cyclohexanones
The presence of the 2-(2-chlorophenyl) substituent profoundly influences the stereochemical course of nucleophilic additions to the carbonyl group. The approach of the nucleophile to the two faces of the planar carbonyl is diastereotopic, leading to the potential formation of two diastereomeric alcohol products. The stereoselectivity of these reactions is governed by a combination of steric and electronic factors, which can be rationalized by established models.
The Felkin-Anh Model: A Predictive Framework
The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones and aldehydes.[1][2] This model posits that the incoming nucleophile will approach the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest substituent at the adjacent stereocenter.[3] This approach minimizes steric hindrance and leads to the thermodynamically more stable staggered conformation in the transition state.
In the case of this compound, the 2-chlorophenyl group is the largest substituent. According to the Felkin-Anh model, the nucleophile will preferentially attack from the face of the carbonyl that is anti-periplanar to the 2-chlorophenyl group.
Influence of Steric Hindrance and Torsional Strain
For cyclic systems like cyclohexanones, the conformational flexibility of the ring adds another layer of complexity. The nucleophile can approach the carbonyl from either the axial or equatorial direction. Generally, steric hindrance from axial hydrogens at the C-3 and C-5 positions disfavors axial attack by bulky nucleophiles.[4] Conversely, equatorial attack can be disfavored due to torsional strain as the newly formed C-O bond eclipses the adjacent C-C bonds during the transition state.[4] The balance between these opposing effects, along with the predictions of the Felkin-Anh model, will determine the final diastereomeric ratio of the products.
Key Nucleophilic Addition Reactions and Protocols
The following sections detail the application of common and synthetically valuable nucleophilic addition reactions to this compound. The provided protocols are designed to be robust and reproducible, with explanations for critical steps.
Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of tertiary alcohols from ketones.[5] The reaction of this compound with a Grignard reagent (R-MgX) is expected to proceed with a degree of diastereoselectivity, influenced by the steric bulk of the incoming R group.
Based on the Felkin-Anh model, the Grignard reagent will preferentially attack the carbonyl from the face opposite the 2-chlorophenyl group. The steric bulk of the Grignard reagent will also play a crucial role, with larger R groups favoring equatorial attack to avoid steric clashes with the axial hydrogens.
Materials:
-
This compound
-
Magnesium turnings
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of iodomethane (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
Once the reaction initiates (observed by bubbling and disappearance of the iodine color), add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric tertiary alcohols.
-
Data Presentation:
| Nucleophile (R in R-MgX) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Methyl | Data not available in searched literature | Data not available in searched literature |
| Ethyl | Data not available in searched literature | Data not available in searched literature |
| Phenyl | Data not available in searched literature | Data not available in searched literature |
Note: The cis/trans nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the 2-chlorophenyl substituent.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the Grignard reaction of this compound.
Organolithium Addition: An Alternative for C-C Bond Formation
Organolithium reagents are generally more reactive and less sterically hindered than their Grignard counterparts.[6] This can sometimes lead to different stereochemical outcomes. The reaction with this compound provides access to a similar range of tertiary alcohols.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred ketone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram of the Organolithium Addition Mechanism:
Caption: Mechanism of organolithium addition to a ketone.
Hydride Reduction: Synthesis of Secondary Alcohols
The reduction of this compound with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 2-(2-chlorophenyl)cyclohexan-1-ol, a secondary alcohol with two stereocenters. The diastereoselectivity of this reduction is highly dependent on the steric bulk of the hydride reagent.
-
Sodium Borohydride (NaBH₄): As a relatively small hydride donor, NaBH₄ is less sensitive to steric hindrance. Therefore, both axial and equatorial attack are possible, often leading to a mixture of diastereomers. The Felkin-Anh model would predict a preference for the nucleophilic hydride to attack from the face opposite the 2-chlorophenyl group.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more reactive and sterically demanding hydride source. Its larger size generally favors equatorial attack to avoid 1,3-diaxial interactions.[7]
-
Bulky Hydride Reagents (e.g., L-Selectride®): Highly hindered reagents like L-Selectride® (lithium tri-sec-butylborohydride) exhibit a strong preference for equatorial attack, leading to the formation of the alcohol with the hydroxyl group in the axial position.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric alcohols can be separated by flash column chromatography.
-
Data Presentation:
| Hydride Reagent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | Data not available in searched literature | Data not available in searched literature |
| LiAlH₄ | Data not available in searched literature | Data not available in searched literature |
| L-Selectride® | Data not available in searched literature | Data not available in searched literature |
Characterization of Diastereomeric Products
The differentiation and quantification of the diastereomeric alcohol products are crucial for assessing the stereoselectivity of the reactions. Standard analytical techniques can be employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between diastereomers. The chemical shifts and coupling constants of the protons and carbons adjacent to the newly formed stereocenter will differ for each isomer.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic methods can be used to separate and quantify the diastereomers, allowing for the determination of the diastereomeric ratio.
Conclusion and Future Directions
The nucleophilic addition reactions of this compound provide a versatile platform for the synthesis of a wide range of substituted cyclohexanol derivatives. The stereochemical outcomes of these reactions are dictated by a subtle interplay of steric and electronic effects, which can be predicted and controlled to a certain extent by the judicious choice of nucleophile and reaction conditions.
Further research in this area could focus on the use of chiral catalysts to achieve enantioselective nucleophilic additions, opening up avenues for the synthesis of enantiopure compounds with potential applications in drug discovery and development. The detailed protocols and theoretical background provided in this guide serve as a solid foundation for such future investigations.
References
-
Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]
-
Dalal Institute. (n.d.). Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule. Dalal Institute. [Link]
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552.
- Facial stereoselectivity of the hydride addition to 2‐substituted cyclohexanones. (n.d.). Wiley Online Library.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- García-López, J. A., et al. (2021). Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept. Chemical Science, 12(3), 1148-1156.
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. BenchChem.
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). [Video]. YouTube.
- Chemistry Stack Exchange. (2016, October 4). Cram's rule for nucleophilic addition to carbonyl groups.
- Synthesis and Characterization of Two Homologous Series of Diastereomeric 2-Alkoxyphenylcarbamates. (n.d.).
- BenchChem. (n.d.). Application Note: Diastereoselective Reduction of the Ketone in 2-(Hydroxy-phenyl-methyl)-cyclohexanone. BenchChem.
- Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. (n.d.).
- Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept. (2021). Royal Society of Chemistry.
- Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule.
- Synthesis and characterization of all four diastereomers of 3,4-dichloro-2-pentanol, motifs relevant to the chlorosulfolipids. (2013). PubMed.
- Diasteroselective Grignard Reaction – New paper in Nature Communic
- Ashenhurst, J. (n.d.). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
- mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. (2021, August 11). [Video]. YouTube.
- HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018). SpringerLink.
- METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. (n.d.). Georgia Institute of Technology.
- Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. (2022, April 11). [Video]. YouTube.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.).
- lipase-catalyzed kinetic resolution of alcohols via chloroacet
- Good isomerization of 2-cyclohexenol by two Ru(ii)
- Organolithium Reagent-Mediated Oxidative 1,2-Addition of Cyclohexenone to 1-methyl-2-cyclohexen-1-ol. (2014, April 1). [Video]. YouTube.
- Ashenhurst, J. (n.d.). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (2017). PubMed.
- Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. (2019).
- Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H 3 O +. (n.d.). Pearson+.
- Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2021). ScienceDirect.
- Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. (n.d.).
- The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic
- Enantioselective Reduction of Ketones. (n.d.).
- Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017, October 1). Quora.
- Ashenhurst, J. (n.d.). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
- Cyclohexanol, 2-methyl-, cis-. (n.d.). NIST WebBook.
- Dalal Institute. (n.d.).
- Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. (2020). PubMed Central.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. GT Digital Repository [repository.gatech.edu]
experimental procedure for the synthesis of 2-(2-chlorophenyl)-2-nitrocyclohexanone
An Application Note for the Synthesis of 2-(2-chlorophenyl)-2-nitrocyclohexanone
Authored by a Senior Application Scientist
Introduction
2-(2-chlorophenyl)-2-nitrocyclohexanone is a significant chemical intermediate, primarily recognized as a precursor in the synthesis of norketamine, which is subsequently converted to ketamine.[1][2] Ketamine, a well-known dissociative anesthetic, has garnered substantial interest in recent years for its rapid-acting antidepressant properties.[3][4][5] The synthesis of this nitrocyclohexanone derivative is a critical step that requires careful control of reaction conditions to ensure both high yield and purity.
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2-chlorophenyl)-2-nitrocyclohexanone. The procedure detailed herein is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, robust self-validating protocols, and a strong emphasis on safety. The synthesis is based on a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][7]
Mechanistic Insights: The Michael Addition Pathway
The core of this synthetic procedure is the base-catalyzed Michael addition of (2-chlorophenyl)nitromethane to cyclohex-2-en-1-one. This reaction is a conjugate addition of a nucleophile—in this case, the carbanion generated from (2-chlorophenyl)nitromethane—to an α,β-unsaturated carbonyl compound.
-
Deprotonation: A base, such as sodium ethoxide, abstracts the acidic α-proton from (2-chlorophenyl)nitromethane. The electron-withdrawing nitro group significantly increases the acidity of this proton, facilitating the formation of a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The resulting nitronate anion acts as the nucleophile, attacking the electrophilic β-carbon of cyclohex-2-en-1-one. This 1,4-addition breaks the π-bond of the alkene and forms a new carbon-carbon single bond.
-
Tautomerization: The resulting enolate intermediate is protonated upon workup, and subsequent tautomerization yields the final product, 2-(2-chlorophenyl)-2-nitrocyclohexanone.
The choice of a moderately strong base and an appropriate solvent is crucial to favor the Michael addition over other potential side reactions, such as polymerization of the enone or self-condensation reactions.
Experimental Protocol
This section provides a detailed methodology for the synthesis, purification, and characterization of 2-(2-chlorophenyl)-2-nitrocyclohexanone.
Materials and Reagents
Quantitative data and reagent specifications are summarized in the table below for clarity and reproducibility.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier (Example) |
| (2-chlorophenyl)nitromethane | 20984-37-8 | 171.58 | 17.16 g (0.1 mol) | ≥95% | Sigma-Aldrich |
| Cyclohex-2-en-1-one | 930-68-7 | 96.13 | 9.61 g (0.1 mol) | ≥97% | Sigma-Aldrich |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 2.04 g (0.03 mol) | ≥95% | Sigma-Aldrich |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 200 mL | 200 | Fisher Scientific |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 500 mL | ACS | VWR |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 150 mL | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~20 g | N/A | Acros Organics |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | 60 Å | Sorbent Tech. |
| Hexane (for chromatography) | 110-54-3 | 86.18 | As needed | HPLC | Fisher Scientific |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | As needed | HPLC | Fisher Scientific |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Synthetic Workflow Visualization
The overall process from starting materials to the purified product is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 3. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Grignard Reactions for Arylcyclohexanones
Welcome to the technical support center for the optimization of Grignard reactions involving arylcyclohexanones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during your Grignard reactions with arylcyclohexanones.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired tertiary alcohol is a frequent challenge. The root causes can often be traced back to the integrity of the Grignard reagent or the reaction conditions.
1.1. Inactive Grignard Reagent
-
Symptom: The reaction fails to initiate, or analysis shows only the starting arylcyclohexanone.
-
Root Cause & Explanation: Grignard reagents are highly sensitive to moisture and acidic protons.[1][2][3] Any trace of water in the glassware or solvent will quench the reagent by protonation, converting it into an unreactive alkane.[1][2][3] The surface of the magnesium metal can also be passivated by a layer of magnesium oxide, preventing the reaction with the aryl halide.
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Solvents:
-
Flame-dry all glassware under a vacuum or dry in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices as they can be effectively dried and stabilize the Grignard reagent.[3]
-
-
Activation of Magnesium:
-
If the magnesium turnings appear dull, their surface is likely oxidized.[5]
-
Activate the magnesium by adding a small crystal of iodine, which chemically removes the oxide layer. The disappearance of the iodine color is an indicator of activation.[4] Alternatively, a small amount of 1,2-dibromoethane can be used.
-
-
-
Expert Insight: While both diethyl ether and THF are common, THF's higher boiling point can be advantageous for less reactive aryl halides that require heating to initiate Grignard formation.[4] However, THF is more hygroscopic, demanding extra care in drying.
1.2. Competing Side Reactions
-
Symptom: TLC or GC-MS analysis reveals the presence of the starting ketone and other byproducts, but little of the desired alcohol.
-
Root Cause & Explanation: Arylcyclohexanones, particularly those with steric hindrance around the carbonyl group, can promote side reactions. The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of the ketone, leading to enolate formation.[6] This regenerates the starting ketone upon workup. Another possibility is the reduction of the ketone to a secondary alcohol if the Grignard reagent has a beta-hydride available for transfer.[6]
-
Troubleshooting Protocol:
-
Temperature Control:
-
Slowly add the arylcyclohexanone solution to the Grignard reagent at a low temperature (e.g., 0°C or -78°C).[7] This minimizes the activation energy available for the competing enolization pathway.
-
-
Grignard Reagent Selection:
-
If reduction is a suspected side reaction (e.g., when using Grignard reagents like isopropylmagnesium bromide), consider using a reagent without beta-hydrides if the experimental design allows.
-
-
Use of Additives:
-
Cerium(III) chloride can be used to generate a more nucleophilic and less basic organocerium reagent in situ. This often favors the 1,2-addition to the carbonyl group over enolization.[2]
-
-
Issue 2: Formation of Impurities and Byproducts
The appearance of unexpected spots on a TLC plate or peaks in a chromatogram indicates the formation of impurities that can complicate purification and reduce overall yield.
2.1. Wurtz Coupling Product
-
Symptom: Presence of a nonpolar byproduct, often biphenyl or a related coupled product from the aryl halide.
-
Root Cause & Explanation: During the formation of the Grignard reagent, a radical mechanism can lead to the coupling of two aryl radicals, forming a biaryl compound.[5] This is more prevalent with more reactive aryl halides like bromides and iodides, especially at higher concentrations or temperatures.
-
Troubleshooting Protocol:
-
Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. While THF is generally effective, in some cases, a less polar solvent like diethyl ether might suppress this side reaction.[8]
-
2.2. Unreacted Starting Materials
-
Symptom: Significant amounts of both the arylcyclohexanone and the Grignard precursor (aryl halide) are present after the reaction.
-
Root Cause & Explanation: This often points to an incomplete reaction. The Grignard reagent may not have formed completely, or the reaction conditions were not optimal for the addition step. Steric hindrance in either the arylcyclohexanone or the Grignard reagent can also slow down the reaction rate.[6]
-
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: After the initial addition, allowing the reaction to stir for a longer period or gently warming it to reflux (if using a suitable solvent like THF) can drive the reaction to completion.
-
Check Stoichiometry: Ensure that a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is used to account for any accidental quenching and to drive the reaction forward.
-
| Issue | Symptom | Potential Cause | Recommended Action |
| Low/No Yield | Only starting ketone observed | Inactive/quenched Grignard reagent | Rigorously dry all glassware and solvents; activate magnesium. |
| Starting ketone and byproducts present | Enolization or reduction of the ketone | Perform the reaction at low temperatures; consider using CeCl₃. | |
| Impurity Formation | Presence of biaryl byproduct | Wurtz coupling during Grignard formation | Slow addition of aryl halide; optimize solvent. |
| Significant unreacted starting materials | Incomplete reaction | Increase reaction time/temperature; check stoichiometry. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for Grignard reactions with arylcyclohexanones?
A1: The most common and effective solvents are anhydrous diethyl ether and tetrahydrofuran (THF).[3] Diethyl ether has a lower boiling point, which can be beneficial for controlling exothermic reactions. THF has a higher boiling point and better solvating properties for the magnesium complexes, which can be advantageous for less reactive aryl halides.[4] Recently, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative with a higher boiling point and lower peroxide formation tendency.[9] The optimal choice depends on the specific reactivity of your substrates.
Q2: How can I be sure my Grignard reagent has formed and is active?
A2: Visual cues for Grignard formation include the disappearance of magnesium turnings, a change in the solution's color (often becoming cloudy and grey or brown), and a noticeable exotherm.[4] For quantitative analysis, you can titrate a small aliquot of the Grignard solution against a standard solution of a proton source (like a known concentration of an alcohol) using a colorimetric indicator such as 1,10-phenanthroline.
Q3: My arylcyclohexanone is sterically hindered. What can I do to improve the yield?
A3: Steric hindrance can significantly slow down the rate of nucleophilic addition.[6] To overcome this, you can:
-
Increase the reaction time and/or temperature.
-
Use a less sterically hindered Grignard reagent if your synthetic route allows.
-
Employ additives like cerium(III) chloride to enhance the nucleophilicity of the organometallic reagent.[2]
Q4: What is the purpose of the acidic workup, and what acid should I use?
A4: The initial product of the Grignard reaction is a magnesium alkoxide salt. The acidic workup serves to protonate this alkoxide to form the desired tertiary alcohol.[10][11] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice for a mild workup, as it is acidic enough to protonate the alkoxide but generally not strong enough to cause acid-catalyzed elimination of the tertiary alcohol. For more robust alcohols, dilute hydrochloric or sulfuric acid can be used.[1]
Q5: Can I use an aryl chloride to prepare my Grignard reagent?
A5: While aryl bromides and iodides are more commonly used due to their higher reactivity, aryl chlorides can also be used.[10] However, they often require more forcing conditions, such as higher temperatures (refluxing in THF) and longer reaction times, to initiate and sustain the formation of the Grignard reagent.[12] The use of "Turbo-Grignards" (e.g., i-PrMgCl·LiCl) can facilitate the formation of Grignard reagents from less reactive chlorides via a magnesium-halogen exchange mechanism.[13]
Section 3: Visualized Workflows and Protocols
General Grignard Reaction Workflow
The following diagram illustrates the key stages of a typical Grignard reaction for the synthesis of an arylcyclohexanol.
Caption: Key stages of a Grignard reaction with an arylcyclohexanone.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low-yield Grignard reactions.
References
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. [Link]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. [Link]
-
Reddit. (n.d.). How dangerous is actually adding water to Grignard reagent?. [Link]
-
Green Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]
-
ACS Publications. (2023). Minimal Theoretical Description of Magnesium Halogen Exchanges. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
Quora. (2019). What happens when a Grignard reagent is treated with water?. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. [Link]
-
Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. [Link]
-
Reddit. (n.d.). Troubleshooting my grignard reactions. [Link]
-
Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Reddit. (2022). can someone explain or give the name of this mechanism?. [Link]
-
ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. schnyderchemsafety.com [schnyderchemsafety.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(2-Chlorophenyl)cyclohexan-1-one
Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. As a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including ketamine and its derivatives, the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is based on established chemical principles and field-proven insights to help you navigate the common pitfalls associated with the purification of this compound.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is dedicated to resolving specific problems you might encounter during the purification of this compound.
Question 1: After my synthesis and work-up, my crude this compound shows multiple spots on the TLC plate. How do I identify the likely impurities?
Answer:
The identity of impurities in your crude product is highly dependent on the synthetic route you have employed. Here is a breakdown of common impurities associated with different synthetic methods:
-
Palladium-Catalyzed α-Arylation (e.g., Buchwald-Hartwig type):
-
Unreacted Starting Materials: Unreacted cyclohexanone and 2-halochlorobenzene (e.g., 2-iodochlorobenzene or 2-bromochlorobenzene) are common.[4][5]
-
Catalyst Residues: Residual palladium catalyst can be a persistent impurity.[5]
-
Ligand-Related Impurities: Degradation products of the phosphine ligand (e.g., Xantphos) can also be present.
-
-
Oxidation of 2-(2-Chlorophenyl)cyclohexan-1-ol:
-
Incomplete Oxidation: The starting alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, is a very likely impurity if the oxidation is not driven to completion.[6]
-
Over-oxidation Products: Depending on the oxidant used (e.g., Dess-Martin periodinane), byproducts from the oxidant itself can contaminate the product.[7]
-
-
As a Precursor in Ketamine Synthesis:
-
Side-Reaction Products: The synthesis of ketamine from this compound can be fraught with side reactions, leading to a complex impurity profile.[8] For instance, a major impurity has been reported in the reaction of the bromoketone intermediate with methylamine.[8]
-
Related Ketones and Hydroxy Derivatives: Compounds like 2-(2-chlorophenyl)-2-hydroxycyclohexanone have been identified as impurities in esketamine preparations and could potentially be present.[9]
-
To get a preliminary identification, you can run co-spotting TLCs with your starting materials. The presence of residual palladium can often be visually identified as a fine black solid. For a more definitive identification of unknown spots, techniques like LC-MS are invaluable.
Question 2: I am struggling to separate my product from a closely running impurity during column chromatography. What can I do to improve the separation?
Answer:
This is a common challenge, often referred to as co-elution. Here are several strategies to improve your chromatographic separation:
-
Optimize Your Solvent System:
-
A standard eluent system for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[7]
-
If you have co-elution, try to decrease the polarity of your eluent system. A less polar mobile phase will increase the retention time of all compounds on the silica gel, which can enhance the separation between compounds with small differences in polarity.
-
Consider using a different solvent system altogether. For instance, if you are using hexanes/ethyl acetate, try a dichloromethane/hexanes gradient.
-
-
Employ a Shallow Gradient:
-
Instead of large step-changes in solvent polarity, use a shallow and continuous gradient. This will give the compounds more "column volumes" to resolve.
-
-
Check Your Column Packing and Loading Technique:
-
Ensure your silica gel is packed uniformly to avoid channeling.
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique is often superior to wet loading (dissolving the crude product in the mobile phase) as it results in a much sharper starting band.
-
-
Consider a Different Stationary Phase:
-
If you are still unsuccessful with standard silica gel, you could try using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), although this is a more advanced and costly approach.
-
Here is a workflow to guide your troubleshooting process for co-elution:
Caption: A troubleshooting workflow for resolving co-eluting impurities during column chromatography.
Question 3: My synthesis involved a palladium catalyst, and I suspect it's contaminating my final product. How can I effectively remove it?
Answer:
Residual palladium is a common issue in cross-coupling reactions and its removal is critical, especially in a pharmaceutical context. Here are a few effective methods:
-
Filtration through Celite®: After the reaction is complete, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. The fine particles of the palladium catalyst will often be adsorbed onto the Celite®. This should be your first and simplest approach.
-
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb palladium.
-
Protocol: After the reaction, dilute the mixture with a solvent in which your product is soluble. Add a small amount of activated carbon (typically 5-10 wt% relative to your product) and stir the suspension for a few hours at room temperature. Then, filter the mixture through Celite® to remove the carbon.
-
Caution: Activated carbon can sometimes adsorb the product as well, so it's advisable to run a small-scale test first to check for product loss.
-
-
Metal Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that chelate to palladium. These can be very effective but are a more expensive option.
Here is a table summarizing these methods:
| Method | Procedure | Pros | Cons |
| Filtration through Celite® | Dilute reaction mixture and pass through a Celite® pad. | Simple, fast, and inexpensive. | May not be sufficient for finely dispersed or soluble palladium species. |
| Activated Carbon | Stir reaction mixture with activated carbon, then filter. | Highly effective for many forms of palladium.[10] | Can lead to product loss due to non-specific adsorption. |
| Metal Scavengers | Stir reaction mixture with a scavenger resin, then filter. | Highly specific and effective. | More expensive than other methods. |
Frequently Asked Questions (FAQs)
What are the general physicochemical properties of this compound that are relevant for its purification?
This compound is a derivative of cyclohexanone and generally exhibits the properties of an alkyl ketone.[7] It is reported to be insoluble in water but soluble in common organic solvents like ethyl acetate and chloroform.[7] This property is key for designing effective liquid-liquid extraction steps during your work-up to remove water-soluble impurities. Its favorable chemical stability is also an asset during purification.[7]
Is this compound prone to degradation during purification?
While generally stable, you should be mindful of a few potential degradation pathways:
-
Strongly Acidic or Basic Conditions: While a dilute acid wash (e.g., 1.0 N HCl) is often used during work-up[7], prolonged exposure to strong acids or bases could potentially lead to side reactions like aldol condensation or other rearrangements.
The following diagram illustrates the main factors to control during purification to ensure the stability of the compound:
Caption: Key factors affecting the stability of this compound during purification.
Can I purify this compound by recrystallization?
Yes, recrystallization is a viable and often very effective method for purifying solid organic compounds.[11] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Starting Solvents for Screening:
-
Single Solvents: Isopropanol, ethanol, ethyl acetate, or toluene.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble). A common example would be dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding hexanes until the solution becomes cloudy (the cloud point), then allowing it to cool slowly.
General Recrystallization Protocol:
-
Dissolution: In a flask, dissolve your crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. You can then place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
What analytical techniques are recommended for assessing the purity of the final product?
A combination of techniques should be used to confirm both the identity and purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Your final product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment and can provide a quantitative measure of purity (e.g., >98%).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the compound and for detecting any impurities that have protons or carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
By implementing these troubleshooting strategies and keeping the key principles of purification in mind, you will be well-equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity material for your research and development needs.
References
- US Patent US20200299224A1, "Ketamine flow synthesis," Google Patents. [URL: https://patents.google.
- "Synthesis of 2-(2-Chlorophenyl)cyclohexanone," ChemicalBook, Dec 22, 2025. [URL: https://www.chemicalbook.com/article/synthesis-of-2-2-chlorophenyl-cyclohexanone.htm]
- "A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan," PubMed, Jun 29, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37399775/]
- "this compound | 91393-49-6," Benchchem. [URL: https://www.benchchem.com/product/b1680970]
- "2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application," ChemicalBook, Dec 22, 2022. [URL: https://www.chemicalbook.
- "1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one," ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-ketamine-rs-2-2-chlorophenyl-2-methylamino-cyclohexan-1-one_fig1_312163905]
- "2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/60207523]
- "Approaches Towards the Synthesis of Ketamine Metabolites," eGrove - University of Mississippi, May 9, 2020. [URL: https://egrove.olemiss.edu/etd/1799/]
- "Synthesis of ketamine from a nontoxic procedure: a new and efficient route," SciSpace. [URL: https://typeset.io/papers/synthesis-of-ketamine-from-a-nontoxic-procedure-a-new-and-3j8azzi08z]
- "A Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with Racemization," Sciencemadness.org, Jun 8, 2020. [URL: https://www.sciencemadness.
- "2-(2-Chlorophenyl)-2-hydroxycyclohexanone | Drug Derivative Control," MedChemExpress. [URL: https://www.medchemexpress.com/2-2-chlorophenyl-2-hydroxycyclohexanone.html]
- "Why non-polar impurity is co-eluting with target compound in column chromatography?," ResearchGate, Feb 18, 2025. [URL: https://www.researchgate.
- "How to Remove Palladium in three easy steps," Biotage, Jan 20, 2023. [URL: https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps]
- "WO2019236557A1 - Process for synthesis and purification of (2r,6r)-hydroxynorketamine," Google Patents. [URL: https://patents.google.
- "Co-elution during column," Reddit, Jul 13, 2025. [URL: https://www.reddit.com/r/OrganicChemistry/comments/15r9z3q/coelution_during_column/]
- "How can i remove palladium Pd catalyst easily?," ResearchGate, May 18, 2015. [URL: https://www.researchgate.
- "DE1793315B1 - 2-Methylamino-2- (o-chlorophenyl) -cyclohexanone and its pharmacologically acceptable acid addition compounds," Google Patents. [URL: https://patents.google.
- "US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol," Google Patents. [URL: https://patents.google.
- "[Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]," PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25764834/]
- "TLC Profiling of Impurities of 1‐(3,4‐Methylenedioxyphenyl)‐2‐nitropropene an Intermediate in MDMA Synthesis. Influence of Sample Preparation Methods and Conditions | Request PDF," ResearchGate, Aug 5, 2025. [URL: https://www.researchgate.
- "(PDF) Ternary phase diagram of ketamine ((R,S)-2-(2-chlorophenyl)-2methylaminocyclohexanone) in ethanol and preliminary studies aiming at Enantioselective Crystallization of S-ketamine," ResearchGate, Aug 6, 2025. [URL: https://www.researchgate.
- "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo. [URL: https://www.mt.
- "Preparative chromatography of peptides and other large molecules," Almac, May 20, 2024. [URL: https://www.almacgroup.com/insights/preparative-chromatography-of-peptides-and-other-large-molecules/]
- "Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.," Osaka Gas Chemicals Co., Ltd. [URL: https://www.osakagas.co.
- "(2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S) -," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139031731]
- "Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry," PubMed, Jan 11, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/30639736/]
- "Welcome To Hyma Synthesis Pvt. Ltd," Hyma Synthesis Pvt. Ltd. [URL: https://www.hymasynthesis.com/]
- "2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3," Benchchem. [URL: https://www.benchchem.com/product/b3025808]
Sources
- 1. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride | C13H17Cl2NO | CID 60207523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 8. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 9. This compound | C12H13ClO | CID 4374110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. mt.com [mt.com]
Technical Support Center: Optimizing 2-(2-Chlorophenyl)cyclohexan-1-one Synthesis via Reaction Temperature Management
Introduction: Welcome to the technical support guide for the synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one. This molecule is a critical intermediate in the development of various pharmaceutical compounds, most notably as a precursor to norketamine and ketamine.[1][2][3] Achieving a high yield and purity of this ketone is paramount, and precise control over the reaction temperature is arguably the most critical variable in this process.
This guide deviates from rigid templates to provide a dynamic, issue-driven resource for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and explain the causality behind each experimental choice. We will explore how temperature influences reaction kinetics, selectivity, and the stability of intermediates, empowering you to troubleshoot effectively and optimize your synthesis. Poor thermal control, especially in traditional batch processes, can lead to significant temperature gradients, resulting in low purity profiles and the need for extensive, costly purifications.[4] This guide will provide the field-proven insights necessary to mitigate these challenges.
Section 1: The Foundational Role of Temperature in Synthesis
Temperature is the lever that controls the energy landscape of a chemical reaction. Its influence is governed by fundamental principles that dictate reaction speed and outcome.
-
Reaction Kinetics: The Arrhenius equation mathematically describes how reaction rates increase with temperature. For the synthesis of this compound, this means that steps like thermal rearrangements require significant heat input—often above 150°C—to proceed at a practical rate.[4]
-
Selectivity and Side Reactions: Most syntheses involve a competition between the desired reaction pathway and one or more undesired pathways that lead to byproducts. Temperature can preferentially accelerate one pathway over another. For instance, in the Grignard-based synthesis of the precursor alcohol, excessive temperatures can promote side reactions such as dehalogenation, significantly reducing the yield of the desired product.[5] A carefully maintained temperature range of 60–80°C is often crucial for maximizing selectivity in other related ketone syntheses.[5]
-
Intermediate Stability: Many organic reactions proceed through transient, unstable intermediates.[4] High temperatures can provide these intermediates with enough energy to decompose or rearrange into non-productive species, thereby compromising the final yield. Conversely, some steps may require sub-ambient temperatures to stabilize a reactive species or control the rate of an exothermic process.
The choice between a batch and a continuous-flow setup profoundly impacts thermal management. Batch reactors are susceptible to poor heat transfer, creating internal temperature gradients that can be detrimental to sensitive chemical processes.[4] Flow chemistry, by contrast, offers superior heat exchange due to a high surface-area-to-volume ratio, enabling more precise and uniform temperature control.[4]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.
Q1: My yield is low, and analysis shows a high percentage of unreacted starting material. Is the reaction temperature too low?
Answer: This is a classic symptom of insufficient activation energy. If the reaction mixture does not reach the necessary temperature, the rate of conversion will be impractically slow, leaving significant amounts of starting material even after extended reaction times. This is particularly relevant for thermally-driven rearrangement steps common in this synthesis.[6][7]
-
Establish a Baseline: Ensure your reaction is set up with efficient stirring (mechanical overhead stirrer for volumes >100 mL) and that the internal temperature is being monitored with a calibrated thermocouple probe, not just the heating mantle or oil bath setting.
-
Initial Setpoint: Begin at the lower end of the literature-recommended range for the specific rearrangement (e.g., 140-180°C for certain imine rearrangements).[4]
-
Incremental Increase: If after a set time (e.g., 60 minutes) a sample analysis (TLC, LC-MS) shows less than 20% conversion, increase the internal temperature by 10°C.
-
Monitor and Hold: Hold the new temperature for another 60 minutes and re-analyze.
-
Iterate: Repeat this incremental heating process. Note the temperature at which the reaction rate significantly increases. Be cautious not to exceed the boiling point of your solvent or the decomposition temperature of your product.
-
Validation: Once the optimal temperature is identified, repeat the experiment, holding at that temperature from the start to confirm the improved yield and reaction time. This systematic approach validates your findings.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My final product is impure with multiple, difficult-to-separate byproducts. Could the reaction be overheating?
Answer: Yes, this is a strong indicator of thermal decomposition or undesired side reactions. Overheating provides the energy to overcome the activation barriers for these alternative pathways. In large batch reactors, poor heat transfer can create localized "hotspots" where the temperature is significantly higher than the probe reading, leading to byproduct formation.[4]
-
Apparatus Selection: Use a round-bottom flask of appropriate size (ideally, filled to 1/2 to 2/3 of its volume). For heating, use a silicone oil bath with a magnetic stir bar in the bath itself to ensure uniform temperature distribution. Avoid direct heating with a mantle on a non-stirred flask.
-
Stirring: Employ vigorous mechanical stirring for all but the smallest scale reactions. This is critical for preventing hotspots and ensuring even heat distribution throughout the reaction mixture.
-
Controlled Reagent Addition: For highly exothermic steps, such as a Grignard reaction, use an addition funnel to add the reagent slowly and controllably. This allows the system to dissipate the heat generated.
-
Cooling Capacity: Have an ice-water bath on standby. If you observe an uncontrolled temperature spike (a thermal runaway), the bath can be used to quickly quench the reaction.
-
Internal vs. External Temperature: Always monitor the internal reaction temperature. The external bath temperature will always be slightly higher to drive heat transfer. Record both to understand the thermal dynamics of your specific setup.
Caption: Best practices for a thermally controlled reaction setup.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is a typical temperature range for the thermal rearrangement step to form the final cyclohexanone? This is highly dependent on the specific precursor. For the rearrangement of an α-hydroxy imine intermediate, temperatures are often elevated, typically in refluxing high-boiling point solvents like decalin (b.p. ~186°C) or dichlorobenzene (b.p. ~180°C).[4] Continuous flow or microwave conditions may also employ temperatures in the 140-180°C range.[4]
-
FAQ 2: How does flow chemistry improve temperature control? Flow reactors use narrow tubing (micro- or meso-channels), which provides a very high surface-area-to-volume ratio.[4] This allows for extremely efficient heat transfer into or out of the reaction mixture, virtually eliminating the hotspots and temperature gradients common in batch reactors.[4]
-
FAQ 3: Are there any synthesis steps that require sub-ambient temperatures? Yes. The addition of highly reactive organometallic reagents, such as in a Grignard reaction to produce the 1-(2-chlorophenyl)cyclohexanol intermediate, is highly exothermic.[5][8] These reactions are often performed at 0°C or even lower to control the reaction rate and prevent side reactions. Some protocols for related syntheses specify temperatures as low as -40°C or -78°C during reagent addition.[6][9]
-
FAQ 4: What are the visual signs of thermal decomposition? A sudden and persistent darkening of the reaction mixture (e.g., turning dark brown or black), unexpected gas evolution (bubbling), or the formation of insoluble tars are common indicators that your compounds are decomposing due to excessive heat. If this occurs, immediately lower the temperature or remove the heat source.
Section 4: Data Summary & Reference Protocols
Table 1: Recommended Temperature Ranges for Key Synthetic Steps
| Synthetic Step | Typical Temperature Range | Rationale & Key Considerations | Source(s) |
| Grignard Reagent Addition | 0°C to -78°C | Highly exothermic; low temperature is critical to prevent side reactions like dehalogenation and ensure controlled addition. | [5][9] |
| General Ketone Synthesis | 60°C – 80°C | A moderate temperature range that often balances reaction rate with selectivity, preventing common side reactions. | [5] |
| Oxyallyl Cation Capture | ~110°C | This specific mechanistic pathway requires higher thermal energy to proceed efficiently. | [5] |
| Thermal Imine Rearrangement | 140°C – 186°C | High thermal energy is required to overcome the activation barrier for the ring expansion/rearrangement. | [4] |
Reference Protocol: Thermal Rearrangement of an α-Hydroxy Imine Intermediate
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
Inert Atmosphere: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple connected to a temperature controller. Purge the entire system with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent: Charge the flask with a high-boiling point solvent (e.g., decalin) and the α-hydroxy imine precursor.
-
Heating: Begin vigorous stirring. Slowly heat the mixture in a silicone oil bath.
-
Temperature Control: Set the temperature controller to maintain a stable internal reaction temperature of 180°C. Monitor the reaction closely as it approaches the setpoint.
-
Reaction Monitoring: After reaching 180°C, take an aliquot from the reaction mixture every 30 minutes. Quench the aliquot and analyze by TLC or LC-MS to track the disappearance of the starting material and the appearance of the this compound product.
-
Completion and Workup: Continue heating until the analysis indicates the reaction is complete (typically 2-4 hours).[4] Allow the mixture to cool to room temperature before proceeding with the aqueous workup and purification.
References
- Google Patents. (n.d.). Ketamine flow synthesis. US20200299224A1.
- Google Patents. (n.d.). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. WO2024145422A1.
-
ResearchGate. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]
-
PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2079878-75-2, 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
University of Mississippi eGrove. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-allylcyclohexanone. Retrieved from [Link]
Sources
- 1. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 5. This compound | 91393-49-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 8. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Chlorophenyl)cyclohexan-1-one
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2-Chlorophenyl)cyclohexan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral features of this compound, comparing it with structurally related molecules to provide a thorough understanding of its NMR characteristics. The synthesis of this compound has been reported, with spectroscopic data confirming its structure.[1] This guide will leverage comparative data from analogous compounds to elucidate the expected spectral features.
Introduction
This compound is a substituted cyclohexanone with a chlorinated phenyl group at the α-position. This substitution pattern introduces several interesting structural and stereochemical features, making NMR spectroscopy an invaluable tool for its characterization. The presence of a chiral center at the C2 position and the restricted rotation of the phenyl group due to the ortho-chloro substituent significantly influence the chemical environment of the protons and carbons, leading to a complex and informative NMR spectrum. Understanding these spectral details is crucial for confirming the compound's identity, assessing its purity, and elucidating its conformational preferences in solution.
This guide will compare the expected NMR data for this compound with experimental data from cyclohexanone and 2-phenylcyclohexanone to highlight the influence of the 2-chlorophenyl substituent.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation. The following is a recommended procedure for the analysis of this compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents can be used depending on solubility and the need to avoid overlapping solvent and analyte signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the aliphatic region.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Typical spectral width: 0-220 ppm.
-
Data Presentation and Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for cyclohexanone and 2-phenylcyclohexanone for comparative analysis.
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Proton Assignment | Cyclohexanone[2] | 2-Phenylcyclohexanone[3] | This compound (Predicted) |
| H2 | 2.35 (t) | 3.60 (dd) | ~3.8-4.0 (dd) |
| H3, H5 (axial & equatorial) | 1.86 (quintet) | 1.82-2.25 (m) | ~1.8-2.3 (m) |
| H4 (axial & equatorial) | 1.71 (sextet) | 1.82-2.25 (m) | ~1.8-2.3 (m) |
| H6 (axial & equatorial) | 2.35 (t) | 2.47 (m) | ~2.5-2.7 (m) |
| Aromatic Protons | - | 7.13-7.32 (m) | ~7.1-7.5 (m) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Carbon Assignment | Cyclohexanone[2] | 2-Phenylcyclohexanone | This compound (Predicted) |
| C1 (C=O) | 211.2 | 208.9 | ~207-209 |
| C2 | 42.0 | 57.5 | ~55-58 |
| C3 | 27.1 | 35.5 | ~34-36 |
| C4 | 25.1 | 25.5 | ~25-26 |
| C5 | 27.1 | 28.0 | ~27-29 |
| C6 | 42.0 | 42.5 | ~42-43 |
| C1' (ipso) | - | 139.5 | ~137-139 |
| C2' (ortho) | - | 128.7 | ~134-136 (C-Cl) |
| C3' (ortho) | - | 128.7 | ~129-131 |
| C4' (meta) | - | 126.9 | ~127-129 |
| C5' (meta) | - | 128.3 | ~128-130 |
| C6' (para) | - | 126.9 | ~127-129 |
In-Depth Spectral Analysis
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals in the aliphatic region.
-
Aromatic Region (δ 7.1-7.5 ppm): The four protons of the ortho-disubstituted benzene ring will give rise to a complex multiplet in this region. The exact pattern will depend on the coupling constants between the adjacent protons.[4] The electron-withdrawing nature of the chlorine atom and the carbonyl group will influence the chemical shifts of these protons.
-
Methine Proton (H2, δ ~3.8-4.0 ppm): This proton, being adjacent to both the carbonyl group and the phenyl ring, will be significantly deshielded and is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C3. Its chemical shift will be further downfield compared to 2-phenylcyclohexanone due to the inductive effect of the chlorine atom.
-
Cyclohexanone Ring Protons (δ 1.8-2.7 ppm): The remaining eight protons of the cyclohexanone ring will produce a series of complex, overlapping multiplets. The protons on each methylene group (C3, C4, C5, and C6) are diastereotopic due to the adjacent chiral center at C2. This non-equivalence can lead to distinct chemical shifts and complex splitting patterns. The protons on C6, being adjacent to the carbonyl group, are expected to be the most deshielded of the methylene protons.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
-
Carbonyl Carbon (C1, δ ~207-209 ppm): The carbonyl carbon will appear as a singlet at the downfield end of the spectrum, which is characteristic for ketones.[2]
-
Methine Carbon (C2, δ ~55-58 ppm): This carbon, bonded to the phenyl ring, will be significantly downfield compared to the methylene carbons of the cyclohexanone ring.
-
Cyclohexanone Methylene Carbons (C3-C6, δ ~25-43 ppm): The chemical shifts of these carbons will be influenced by their proximity to the carbonyl group and the phenyl substituent.
-
Aromatic Carbons (δ ~127-139 ppm): The six carbons of the phenyl ring will give rise to six distinct signals. The ipso-carbon (C1') and the carbon bearing the chlorine atom (C2') will have their chemical shifts significantly influenced by the substituents. The signal for C2' is expected to be in the range of 134-136 ppm.
Conformational Analysis and Diastereotopicity
The cyclohexanone ring exists in a chair conformation. The bulky 2-chlorophenyl group will preferentially occupy the equatorial position to minimize steric strain.
Sources
A Comparative Guide to the Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one: Grignard vs. Palladium-Catalyzed Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-chlorophenyl)cyclohexan-1-one, a key intermediate in the production of various pharmaceuticals, including the anesthetic ketamine, can be approached through several synthetic routes.[1][2] This guide provides an in-depth technical comparison of two prominent methods: the classical multi-step Grignard synthesis and the more modern palladium-catalyzed α-arylation. By examining the underlying chemistry, experimental protocols, and practical considerations of each, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
At a Glance: Grignard vs. Palladium-Catalyzed Synthesis
| Feature | Grignard Synthesis | Palladium-Catalyzed α-Arylation |
| Number of Steps | Multi-step (typically 3 steps) | Single step |
| Overall Yield | Moderate | Generally high |
| Key Reagents | 2-chlorophenylmagnesium bromide, cyclohexanone, dehydrating agent (e.g., acidic ionic liquid), oxidizing agent (e.g., KMnO4) | Cyclohexanone, 2-chlorophenyl halide (e.g., 1-bromo-2-chlorobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base |
| Reaction Conditions | Requires anhydrous conditions for Grignard reaction; subsequent steps may involve heating and strong oxidants. | Typically requires inert atmosphere and specific catalyst/ligand systems; can often be performed at moderate temperatures. |
| Scalability | Scalable, but multi-step nature can be a drawback in industrial settings. | Highly scalable and often preferred for industrial applications due to step-economy. |
| Cost Considerations | Grignard reagents are generally less expensive than palladium catalysts and specialized ligands. | The cost of palladium catalysts and ligands can be a significant factor, although catalyst loading is often low.[3] |
| Safety Profile | Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling. The use of strong oxidants like KMnO₄ can also pose safety risks. | Palladium catalysts are generally less hazardous than Grignard reagents, but ligands and solvents may have their own safety considerations. |
The Classical Approach: A Multi-Step Grignard Synthesis
The Grignard synthesis of this compound is a well-established, albeit multi-step, pathway. This classical approach relies on the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by a sequence of dehydration and oxidation.
Reaction Pathway
The synthesis proceeds through the following three key steps:
-
Grignard Addition: The process begins with the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone. The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of 1-(2-chlorophenyl)cyclohexan-1-ol after an acidic workup.[1]
-
Dehydration: The tertiary alcohol obtained in the first step is then subjected to dehydration to yield 1-(2-chlorophenyl)cyclohexene. This elimination reaction is typically acid-catalyzed.[1]
-
Oxidation: Finally, the alkene is oxidized to the target ketone, this compound. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[1][4]
Experimental Protocol: A Representative Procedure
The following protocol is a synthesis of the key steps described in the literature for the Grignard-based approach.[1]
Step 1: Synthesis of 1-(2-chlorophenyl)cyclohexan-1-ol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of 2-chlorobromobenzene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent, 2-chlorophenylmagnesium bromide.
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-chlorophenyl)cyclohexan-1-ol.
Step 2: Dehydration to 1-(2-chlorophenyl)cyclohexene
-
To the crude alcohol from the previous step, add an acidic catalyst. An example from the literature utilizes an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, for a more environmentally benign approach.[1]
-
Heat the mixture under vacuum to distill the product, 1-(2-chlorophenyl)cyclohexene.
Step 3: Oxidation to this compound
-
Dissolve the 1-(2-chlorophenyl)cyclohexene in a suitable solvent mixture, such as acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) dropwise.
-
Stir the reaction vigorously until the purple color of the permanganate disappears.
-
Filter the manganese dioxide byproduct and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
A study reports high yields for each of these steps, suggesting the overall efficiency of this route can be favorable.[1]
The Modern Approach: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of ketones, a key transformation in modern organic synthesis, offers a more direct and atom-economical route to this compound. This method, often referred to as the Buchwald-Hartwig amination's lesser-known cousin for C-C bond formation, directly couples an aryl halide with a ketone enolate.
Reaction Pathway
This one-step process involves the reaction of cyclohexanone with a 2-chlorophenyl halide (e.g., 1-bromo-2-chlorobenzene or 2-iodochlorobenzene) in the presence of a palladium catalyst, a suitable ligand, and a base. The generally accepted mechanism is a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) species.
-
Transmetalation/Enolate Coordination: The ketone is deprotonated by the base to form an enolate, which then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl group and the enolate couple, forming the desired α-aryl ketone and regenerating the Pd(0) catalyst.
Experimental Protocol: A Representative Procedure
The following protocol is based on established methods for the palladium-catalyzed α-arylation of ketones.
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., cesium carbonate).
-
Add the aryl halide (e.g., 1-bromo-2-chlorobenzene) and cyclohexanone.
-
Add the appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).
-
Cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Published procedures for similar α-arylations of ketones report high yields, often exceeding 80-90%.
Comparative Analysis and Field-Proven Insights
Yield and Efficiency: The palladium-catalyzed α-arylation is generally more efficient, offering a higher overall yield in a single step. The multi-step Grignard synthesis, while each step can be high-yielding, is prone to cumulative losses, resulting in a potentially lower overall yield.
Scope and Functional Group Tolerance: Modern palladium catalysts and ligands have been developed to tolerate a wide range of functional groups, making the α-arylation a versatile method. The highly basic and nucleophilic nature of Grignard reagents limits their compatibility with acidic protons and certain electrophilic functional groups.
Cost and Accessibility of Reagents: Grignard reagents are typically prepared from readily available and inexpensive starting materials. In contrast, palladium catalysts and the specialized phosphine ligands required for efficient α-arylation can be costly, which may be a consideration for large-scale synthesis.[3] However, the high efficiency and low catalyst loadings often used in palladium-catalyzed reactions can offset this initial cost.
Safety and Scalability: Grignard reactions are notoriously sensitive to moisture and air, and their preparation can be exothermic, posing safety challenges, particularly on a large scale.[5] While palladium-catalyzed reactions require an inert atmosphere, they are generally considered safer and more amenable to large-scale industrial production due to their greater stability and the single-step nature of the process. The development of more sustainable and recyclable palladium catalyst systems is also an active area of research.[6]
Conclusion
Both the Grignard and palladium-catalyzed methods offer viable routes to this compound. The choice between the two will ultimately depend on the specific needs of the researcher or organization.
The Grignard synthesis , while a classic and cost-effective approach, is a multi-step process with potential challenges in terms of overall yield and safety on a large scale. It remains a valuable tool for smaller-scale laboratory synthesis where the cost of palladium catalysts may be a limiting factor.
The palladium-catalyzed α-arylation , on the other hand, represents a more modern, efficient, and scalable approach. Its single-step nature, high yields, and broad functional group tolerance make it particularly attractive for industrial applications and for researchers seeking a more streamlined synthetic route. While the initial cost of the catalyst and ligands can be higher, the overall process efficiency and safety benefits often outweigh this consideration in a drug development and manufacturing context.
References
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (2015). Journal of Chemical Sciences, 127(9), 1543-1547. Indian Academy of Sciences. Retrieved from [Link]
- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024). Google Patents.
-
On Percent Yields Dehydration of Cyclohexanol to Cyclohexene. Theoretical yield. First write out the balanced equation. This i. (n.d.). Course Hero. Retrieved from [Link]
- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. (1985). Google Patents.
- US3974232A - Method for producing cyclohexene by dehydration of cyclohexanol. (1976). Google Patents.
-
Ketamine. (2024). In Wikipedia. Retrieved from [Link]
-
Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol. (n.d.). Chemical Education Xchange. Retrieved from [Link]
-
Grignard Reagents and Palladium. (2025). ResearchGate. Retrieved from [Link]
-
Comparison of the classical approaches to ketone synthesis with the palladium-catalysed carbonylative C–H bond functionalization reaction described here. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Retrieved from [Link]
-
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What are the mechanisms involved in reaction of cyclohexene with acidified potassium permanganate? (2017, February 18). Quora. Retrieved from [Link]
-
UV-VIS Analysis on the Mechanism of the Sulfuric Acid-Catalyzed Dehydration of 2-Cyclohexen-1-OL. (n.d.). Knowledge Exchange. Retrieved from [Link]
-
Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. (2017, March 17). PubMed. Retrieved from [Link]
- US20200299224A1 - Ketamine flow synthesis. (2020). Google Patents.
-
Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (2025). ResearchGate. Retrieved from [Link]
-
Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. (n.d.). ScienceDirect. Retrieved from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2025). ResearchGate. Retrieved from [Link]
-
Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. (2017). Chemistry – A European Journal, 23(16), 3840-3844. Retrieved from [Link]
-
Cyclohexanol dehydration. (2022, October 30). Chemistry Online. Retrieved from [Link]
-
Dehydration of cyclohexanol Cyclohexanol is converted to cyclohexene by treatment with concentrated sulfuric acid at 120°C... (2021, May 5). Chegg. Retrieved from [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. (2025). ResearchGate. Retrieved from [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023, August 3). YouTube. Retrieved from [Link]
- CN102584558A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2012). Google Patents.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol [chemedx.org]
- 5. US3974232A - Method for producing cyclohexene by dehydration of cyclohexanol - Google Patents [patents.google.com]
- 6. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Detecting Impurities in 2-(2-Chlorophenyl)cyclohexan-1-one
Introduction: The Critical Role of Impurity Profiling for a Key Synthetic Intermediate
2-(2-Chlorophenyl)cyclohexan-1-one is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used in anesthetic and analgesic applications.[1] Given its function as a key starting material (KSM) in the production of an active pharmaceutical ingredient (API), the purity of this compound is of paramount importance. The presence of impurities, which can arise from starting materials, synthetic byproducts, or degradation, can significantly impact the safety and efficacy of the final drug product.[2][3]
Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure patient safety.[2][4] This guide provides a comprehensive comparison of the primary analytical techniques used to detect, identify, and quantify impurities in this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers and drug development professionals in establishing a robust and self-validating analytical control strategy.
Part 1: The Impurity Landscape: Understanding Potential Contaminants
A logical approach to impurity detection begins with understanding what to look for. The synthetic route to this compound dictates the likely process-related impurities. Common synthetic pathways, such as those involving Grignard reactions or aldol condensations, can introduce specific contaminants.[1][5]
Common Process-Related Impurities Include:
-
Unreacted Starting Materials: Residual cyclohexanone and derivatives of the 2-chlorophenyl Grignard reagent.
-
Synthetic Intermediates and Byproducts: Compounds such as 2-(2-chlorophenyl)-2-hydroxycyclohexanone can form from incomplete reactions or side reactions.[5] Another potential precursor impurity is 2-(2-chlorophenyl)-2-nitrocyclohexanone.[6]
-
Reagent-Related Impurities: Contaminants originating from reagents used in the synthesis, such as catalysts or solvents.[3]
The following diagram illustrates the relationship between the target compound and potential process-related impurities.
Caption: Synthetic pathway showing the origin of process-related impurities.
Part 2: A Comparative Analysis of Core Analytical Techniques
Selecting the appropriate analytical technique is crucial for effective impurity profiling. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of structural information it provides. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques involving Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[3] Its high resolving power makes it ideal for separating the main compound from closely related impurities.
-
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like this compound. A mobile phase gradient of water and a polar organic solvent (typically acetonitrile or methanol) is used to elute compounds with varying polarities, ensuring that both early-eluting polar impurities and the more retained target compound are resolved effectively. UV detection is suitable as the chlorophenyl group contains a chromophore that absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Impurities
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[7] This makes it the preferred method for detecting residual solvents and volatile starting materials that may persist in the final product.
-
Expertise & Causality: The sample is vaporized and separated based on boiling point and interaction with a capillary column. The key advantage is the direct coupling to a mass spectrometer, which acts as a highly specific detector. The MS fragments the eluting compounds into predictable patterns (mass spectra), which serve as a "fingerprint" for identification by comparison to spectral libraries. This technique was instrumental in identifying precursors like 2-(2-chlorophenyl)-2-nitrocyclohexanone in related contexts.[7]
Hyphenated Mass Spectrometry (LC-MS): The Gold Standard for Identification
For definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Techniques like HPLC-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) provide high-resolution mass data, enabling the determination of elemental compositions for unknown peaks.[8]
-
Expertise & Causality: While HPLC-UV can quantify impurities, it provides no structural information beyond a retention time. By coupling the HPLC to a mass spectrometer, each separated peak can be analyzed to determine its mass-to-charge ratio (m/z). Further fragmentation using tandem MS (MS/MS) provides structural fragments that allow chemists to piece together the molecule's structure.[9] This is critical for meeting regulatory requirements, which mandate the identification of any impurity above a certain threshold (typically 0.10% for most APIs).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10] While less sensitive than MS, it provides detailed information about the carbon-hydrogen framework of a molecule.
-
Expertise & Causality: NMR is often used to confirm the structure of impurities that have been isolated by preparative HPLC.[8] Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) allow for the complete assignment of a molecule's structure.[6] Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining the purity of a reference standard without the need for a separate standard of the same compound.
Part 3: Integrated Analytical Strategy and Data Comparison
A robust impurity profiling strategy does not rely on a single technique but integrates them into a logical workflow. The choice of method depends on the specific goal, whether it is routine purity testing, identification of an unknown peak, or characterization of a reference standard.
Caption: A typical workflow for comprehensive impurity profiling.
Comparative Data Summary
The following table summarizes the key performance attributes of each analytical technique discussed.
| Technique | Primary Application | Sensitivity | Selectivity | Structural Information | Typical Throughput |
| HPLC-UV | Purity assessment, Quantification | High (ng-µg) | Moderate-High | Low (Retention Time) | High |
| GC-MS | Volatile/Semi-volatile analysis | Very High (pg-ng) | Very High | High (Mass Spectrum) | Moderate |
| LC-MS/MS | Impurity Identification, Quantification | Very High (pg-ng) | Very High | Very High (MS/MS Fragments) | Moderate |
| NMR | Structure Elucidation, Quantification (qNMR) | Low (µg-mg) | High | Definitive | Low |
Part 4: Detailed Experimental Protocols
These protocols serve as a validated starting point for method development. All procedures must be fully validated according to ICH guidelines before implementation for quality control.
Protocol 1: RP-HPLC Method for Purity Assessment
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
-
Trustworthiness: System suitability tests (e.g., injection precision, resolution between the main peak and a known impurity) must be performed before analysis. Peak purity should be assessed using a Diode Array Detector (DAD).
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Objective: To identify and quantify volatile impurities, including residual starting materials and solvents.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Methodology:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
-
Trustworthiness: The method includes a solvent blank to identify system-related peaks. Identification is confirmed by matching both the retention time and the mass spectrum against a known standard or a validated spectral library.
Conclusion
The analytical control of impurities in this compound is a non-negotiable aspect of pharmaceutical development. A multi-faceted approach, leveraging the strengths of orthogonal techniques, is essential for ensuring the safety and quality of the final API. HPLC serves as the primary tool for routine purity testing, while GC-MS is vital for controlling volatile impurities. For the critical task of identifying unknown impurities that exceed regulatory thresholds, high-resolution LC-MS is the technique of choice, with NMR providing the final, unambiguous structural confirmation. By implementing this integrated and scientifically-grounded strategy, researchers and drug development professionals can build a comprehensive and defensible impurity profile that meets global regulatory standards.
References
-
PubChem. (n.d.). 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]
-
Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268–277. Retrieved from [Link]
-
Lally, P., et al. (n.d.). 1H -[13C]-NMR Spectroscopy Measures of Ketamine's Effect on Amino Acid Neurotransmitter Metabolism. PubMed Central. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Analysis of ketamine and norketamine in hair samples using molecularly imprinted solid-phase extraction (MISPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]
- Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis. Google Patents.
-
Wang, Z., et al. (2022). Characterization of 17 unknown ketamine manufacturing by-product impurities by UHPLC-QTOF-MS. Drug Testing and Analysis, 14(10), 1836-1846. Retrieved from [Link]
-
Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates. Retrieved from [Link]
-
ResearchGate. (2026, January 4). Development of analytical method for simultaneous detection.... ResearchGate. Retrieved from [Link]
-
Sopan, G. (2024, November 18). Impurity profile-API. LinkedIn. Retrieved from [Link]
-
LCGC. (2024, June 4). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC International. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. Retrieved from [Link]
-
Gogna, K. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 28-38. Retrieved from [Link]
-
ResearchGate. (n.d.). -1 H and 13 C NMR data for ketamine base. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Impurity profile-API [moleculematters.com]
- 4. ijdra.com [ijdra.com]
- 5. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 6. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 7. This compound | 91393-49-6 | Benchchem [benchchem.com]
- 8. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of 17 unknown ketamine manufacturing by-product impurities by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Intermediates in Ketamine Synthesis from 2-(2-Chlorophenyl)cyclohexan-1-one
Introduction
Ketamine, chemically known as (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, is a crucial anesthetic and analgesic agent with significant applications in both human and veterinary medicine.[1][2] First synthesized in 1962, it has also gained prominence for its rapid-acting antidepressant properties, marking a significant breakthrough in mental health treatment.[2] The synthesis of ketamine can be approached through various chemical pathways, with many routes utilizing 2-(2-Chlorophenyl)cyclohexan-1-one as a key precursor.[3]
The successful synthesis and purification of ketamine hinge on the accurate identification and characterization of its synthetic intermediates. Failure to do so can lead to impure final products, reduced yields, and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques for the robust characterization of key intermediates in a common synthetic route starting from this compound. We will delve into the practical application and data interpretation of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind their use in a self-validating analytical workflow.
The Synthetic Pathway: An Overview
A prevalent and efficient method for synthesizing ketamine from cyclohexanone involves several distinct steps, each producing a critical intermediate that requires careful characterization.[1][4][5] This pathway avoids the use of highly toxic reagents like bromine, which were common in earlier procedures.[1][4]
The process begins with the reaction of cyclohexanone with a Grignard reagent, followed by dehydration, oxidation, imination, and finally, a thermal rearrangement to yield ketamine.[1][4][6]
Figure 1: A multi-step synthesis pathway for ketamine.
Characterization of the Starting Material: this compound
While the illustrated pathway begins with cyclohexanone, many syntheses may start with the pre-formed this compound. This compound serves as a critical intermediate for ketamine synthesis.[3] Verifying its identity and purity is the foundational step for the entire synthetic process.
-
FTIR Spectroscopy: Ideal for rapid confirmation of the carbonyl (C=O) and aromatic functionalities. Expect a strong absorption band for the ketone C=O stretch around 1715 cm⁻¹ and peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C bonds. The C-Cl stretch will appear in the fingerprint region, typically around 750 cm⁻¹.
-
¹H NMR Spectroscopy: Provides a detailed map of the proton environment. The spectrum will show complex multiplets for the cyclohexanone ring protons and characteristic signals in the aromatic region (7.0-7.5 ppm) corresponding to the substituted phenyl group.
-
Mass Spectrometry: Confirms the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 224 and an M+2 peak at m/z 226 with an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
Comparative Analysis of Key Intermediates
A multi-modal analytical approach is essential for unambiguous characterization. Each technique offers complementary information, creating a self-validating system where the data from FTIR, NMR, and MS must collectively support the proposed structure.
Intermediate I: 1-(2-chlorophenyl)-cyclohexane-1-ol
This tertiary alcohol is the first key intermediate formed. Its characterization is crucial to confirm the successful addition of the Grignard reagent.
Analytical Technique Comparison:
| Technique | Rationale for Use | Expected Key Data |
| FTIR | Confirms the formation of the hydroxyl group and the disappearance of the cyclohexanone carbonyl. | Broad O-H stretch (~3400 cm⁻¹), disappearance of C=O stretch (~1715 cm⁻¹), aromatic C-H and C=C peaks. |
| ¹H NMR | Provides detailed structural confirmation of the cyclohexyl and phenyl rings. | Disappearance of carbonyl-adjacent protons, appearance of a singlet for the hydroxyl proton (can be exchangeable with D₂O), aromatic protons (7.0-7.6 ppm), and complex multiplets for cyclohexyl protons. |
| MS | Verifies the molecular weight of the addition product. | Molecular ion peak (M⁺) at m/z 226 and M+2 at m/z 228. A prominent peak at m/z 208 (M-18) corresponding to the loss of water is expected. |
Intermediate II: 1-(2-chlorophenyl)-cyclohexene
The dehydration of the alcohol yields this alkene. The primary goal of characterization here is to confirm the formation of the double bond and the loss of the hydroxyl group.
Analytical Technique Comparison:
| Technique | Rationale for Use | Expected Key Data |
| FTIR | Confirms the elimination of the hydroxyl group and the formation of a C=C double bond. | Disappearance of the broad O-H stretch (~3400 cm⁻¹), appearance of a C=C stretch (~1650 cm⁻¹), and a vinylic =C-H stretch (~3020 cm⁻¹). |
| ¹H NMR | Unambiguously confirms the presence of the double bond through the vinylic proton signal. | Appearance of a multiplet for the vinylic proton on the cyclohexene ring (~6.0 ppm), disappearance of the hydroxyl proton signal. |
| MS | Confirms the molecular weight corresponding to the loss of water. | Molecular ion peak (M⁺) at m/z 208 and M+2 at m/z 210. |
Intermediate III: 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one
Oxidation of the cyclohexene intermediate yields this crucial α-hydroxy ketone. This step re-introduces a hydroxyl and a carbonyl group, which must be confirmed.
Analytical Technique Comparison:
| Technique | Rationale for Use | Expected Key Data |
| FTIR | Simultaneously confirms the presence of both the hydroxyl and newly formed ketone functional groups.[1] | Broad O-H stretch (~3450 cm⁻¹) and a sharp, strong C=O stretch (~1710 cm⁻¹). |
| ¹H NMR | Differentiates this structure from other potential oxidation products. | Disappearance of the vinylic proton signal, appearance of a hydroxyl proton signal, and downfield shifts for protons adjacent to the new carbonyl group. |
| MS | Verifies the correct molecular weight after oxidation. | Molecular ion peak (M⁺) at m/z 240 and M+2 at m/z 242. |
Experimental Workflows & Protocols
The following diagrams and protocols outline the standardized procedures for sample analysis.
Sources
A Comparative Guide to GC-MS Protocols for the Identification of 2-(2-Chlorophenyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, offering a self-validating framework for protocol selection and implementation. We will explore two primary analytical avenues: a rapid, direct injection screening method and a more involved, yet potentially more sensitive, derivatization-based approach.
The Analytical Challenge: Why GC-MS for 2-(2-Chlorophenyl)cyclohexan-1-one?
This compound possesses the requisite volatility and thermal stability for GC-MS analysis, a technique widely regarded as a gold standard in forensic and analytical toxicology due to its sensitivity, selectivity, and the structural information gleaned from mass spectrometry. The primary analytical decision point revolves around whether to analyze the compound directly or to first create a chemical derivative to enhance its chromatographic behavior or mass spectral characteristics.
Method 1: Rapid Screening via Direct Injection (Underivatized)
This approach prioritizes speed and efficiency, making it ideal for high-throughput screening of seized materials or preliminary analysis of biological samples. The core principle is to introduce a prepared sample extract directly into the GC-MS system without chemical modification.
Rationale for Direct Injection
The decision to forego derivatization is predicated on the inherent suitability of this compound for GC-MS analysis. Its ketone functional group and chlorinated phenyl moiety provide sufficient polarity for good chromatographic peak shape on common stationary phases, while its molecular weight is well within the typical mass range of quadrupole mass spectrometers. The primary advantage is the reduction in sample preparation time and the elimination of potential artifacts or incomplete reactions associated with derivatization.
Experimental Protocol: Direct Injection
A typical workflow for the direct injection analysis of this compound is depicted below.
Caption: Workflow for Direct Injection GC-MS Analysis.
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction Example for Urine):
-
To 1 mL of urine, add an appropriate internal standard (e.g., ketamine-d4).
-
Alkalinize the sample with 1 mL of 1N sodium hydroxide.
-
Extract with 200 µL of hexane by vortexing.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for analysis.[1]
-
-
GC-MS Analysis:
-
Injection: Inject 2 µL of the hexane extract in splitless mode.
-
Inlet Temperature: 260°C. This temperature ensures rapid volatilization of the analyte without causing thermal degradation.
-
GC Column: A common choice is a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), which separates compounds based on their boiling points and slight polarity differences.
-
Oven Temperature Program: A rapid temperature ramp is suitable for screening. For example: hold at 160°C for 0.08 min, then ramp to 220°C at 35°C/min, hold for 0.01 min, then ramp to 260°C at 40°C/min, and hold for 0.01 min.[1]
-
MS Interface Temperature: 280°C. This prevents condensation of the analyte as it transfers from the GC to the MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.
-
Method 2: Enhanced Sensitivity and Specificity via Derivatization
Derivatization is a chemical modification process that can improve the analytical performance of a compound. For this compound, while not strictly necessary, derivatization can be employed to potentially lower detection limits and enhance chromatographic resolution, particularly in complex matrices.
Rationale for Derivatization
The primary motivation for derivatizing ketones is to improve their volatility and thermal stability, although for this specific compound, the main benefit may come from introducing a functional group that enhances ionization efficiency or directs fragmentation in a more predictable and specific manner. Acylation, particularly with highly fluorinated reagents, is a common and effective strategy. Pentafluorobenzoyl derivatives, for instance, are known to exhibit excellent chromatographic properties and produce high-intensity molecular ions, which can be advantageous for trace analysis.
Experimental Protocol: Derivatization
The workflow for a derivatization-based approach introduces an additional step in the sample preparation phase.
Caption: Workflow for Derivatization-Based GC-MS Analysis.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Perform an initial extraction as described in Method 1.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., ethyl acetate) and a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes) to ensure complete reaction.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Analysis:
-
The GC-MS parameters (inlet temperature, column, oven program) would be similar to Method 1, but may require optimization to achieve the best separation for the derivatized analyte. The oven temperature program might start at a lower temperature to account for the increased volatility of the derivative.
-
Performance Comparison
| Parameter | Method 1: Direct Injection | Method 2: Derivatization | Rationale for Difference |
| Sample Preparation Time | Shorter | Longer | Derivatization adds an extra incubation step. |
| Potential for Analytes | Lower risk of analyte loss or artifact formation. | Risk of incomplete reaction or degradation of the derivative. | Fewer sample handling steps in the direct method. |
| Chromatographic Peak Shape | Generally good. | Often improved due to increased volatility and reduced polarity. | Derivatization can mask active sites on the molecule. |
| Retention Time | Longer | Shorter | Derivatives are typically more volatile and elute earlier. |
| Sensitivity (LOD/LOQ) | Adequate for many applications (e.g., ng/mL range in urine for related compounds).[1] | Potentially higher due to enhanced ionization and reduced background noise. | Fluorinated derivatives are highly electronegative, which can improve ionization efficiency. |
| Mass Spectrum Complexity | Characteristic fragmentation of the parent molecule. | Fragmentation pattern of the derivative, often with a prominent molecular ion. | The derivatizing group influences the fragmentation pathways. |
| Confirmation of Identity | Based on retention time and fragmentation pattern of the native compound. | Based on the expected retention time and mass spectrum of the specific derivative. | Provides an additional layer of chemical confirmation. |
Understanding the Mass Spectrum: Fragmentation of this compound
Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation, providing a molecular fingerprint for its identification. The fragmentation patterns for ketamine analogues are well-documented and can be extrapolated to this precursor.
Key expected fragmentation pathways include:
-
α-Cleavage: The bond between the carbonyl group and the substituted carbon (C1-C2) is prone to cleavage. This is a characteristic fragmentation pathway for ketones.
-
Loss of CO: The molecular ion may lose a molecule of carbon monoxide (28 Da).
-
Cleavage of the Cyclohexanone Ring: The six-membered ring can undergo various cleavages, leading to a series of fragment ions.
-
Loss of the Chlorophenyl Group: The bond connecting the chlorophenyl ring to the cyclohexanone ring can break.
The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks), which is a powerful tool for confirming the presence of this element in the molecule.
Conclusion
The choice between a direct injection and a derivatization-based GC-MS protocol for the identification of this compound depends on the specific analytical requirements.
-
For rapid screening and qualitative identification in relatively clean samples, the direct injection method offers a robust, efficient, and reliable approach. It minimizes sample preparation and provides a clear mass spectrum of the native compound.
-
When trace-level detection and quantification in complex biological matrices are required, a derivatization method, such as using PFPA, should be considered. The enhanced chromatographic performance and potentially lower limits of detection can justify the additional sample preparation time.
In both cases, a thorough understanding of the expected retention behavior and mass spectral fragmentation is crucial for confident identification. This guide provides the foundational knowledge and comparative data to enable researchers and analysts to select and implement the most appropriate GC-MS protocol for their specific needs in the challenging field of novel psychoactive substance analysis.
References
-
Journal of Food and Drug Analysis. (n.d.). A fast GC-MS screening procedure for ketamine and its metabolites in urine samples. Retrieved from [Link]
-
Lin, H.-R., & Lua, A.-C. (2005). A fast GC-MS screening procedure for ketamine and its metabolites in urine samples. Journal of Food and Drug Analysis, 13(3). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of 2-(2-Chlorophenyl)cyclohexan-1-one Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Molecule—The Critical Role of Solid-State Structure
In the landscape of pharmaceutical development and medicinal chemistry, the 2-(2-chlorophenyl)cyclohexan-1-one scaffold is of significant interest. It forms the core of ketamine and its various metabolites and analogues, compounds with profound implications in anesthesia and the treatment of depression.[1][2] While the molecular structure dictates the primary pharmacological action, the three-dimensional arrangement of these molecules in the solid state—their crystal structure—governs critical downstream properties. Factors such as stability, solubility, bioavailability, and manufacturability are all intrinsically linked to the crystalline form.
X-ray crystallography remains the definitive method for elucidating these solid-state structures, providing unambiguous proof of molecular conformation, stereochemistry, and intermolecular interactions.[3] Understanding how subtle modifications to the core scaffold influence the resulting crystal lattice is paramount for rational drug design and the development of robust active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the X-ray crystallography of key derivatives of this compound, focusing on how different substituents at the C2 position influence crystallization outcomes and crystal packing. We will delve into the practical methodologies for obtaining single crystals and interpret the resulting structural data, offering insights grounded in field-proven experience.
Core Methodology: From Synthesis to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the molecule's physicochemical properties. The overall workflow can be visualized as a sequence of synthesis, purification, crystallization, and finally, diffraction analysis.
Caption: General workflow for crystal structure determination.
Experimental Protocol 1: Synthesis of the this compound Precursor
A common route to the parent ketone involves the palladium-catalyzed α-arylation of cyclohexanone. This method provides a reliable foundation for producing the core scaffold before introducing further derivatization at the C2 position.
Materials:
-
Cyclohexanone
-
2-Iodochlorobenzene or 2-Bromochlorobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Pyrrolidine
-
Acetonitrile
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the palladium catalyst, ligand, and base in an oven-dried Schlenk flask.
-
Reagent Addition: Add the aryl halide (e.g., 2-iodochlorobenzene), cyclohexanone, and an amine co-catalyst like pyrrolidine, dissolved in an anhydrous solvent such as acetonitrile.
-
Reaction: The reaction can be driven thermally or, in some modern variations, photochemically. For a photocatalytic approach, the flask is placed near a suitable light source (e.g., a 518 nm green LED lamp) and stirred at room temperature for 24-48 hours.[4]
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is neutralized with 1.0 N HCl and extracted multiple times with an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield pure this compound.[4]
Comparative Crystallization and Structural Analysis
We will now compare three key derivatives where the hydrogen at the C2 position is substituted with a methylamino (-NHCH₃), an amino (-NH₂), or a nitro (-NO₂) group. The choice of substituent profoundly impacts the molecule's polarity, hydrogen bonding capability, and ultimately, its crystal packing.
Racemic 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one (Ketamine)
This derivative is chiral and is typically synthesized and crystallized as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] The presence of the secondary amine introduces a hydrogen bond donor and acceptor site, which is a key consideration for solvent selection during crystallization.
Experimental Protocol 2: Crystallization of Racemic Ketamine Base
This protocol is adapted from established batch crystallization methods for ketamine, which have been demonstrated to produce high-quality crystals suitable for X-ray diffraction.[4][5]
Materials:
-
Purified racemic ketamine base
-
Ethanol (HPLC grade)
Procedure:
-
Dissolution: Prepare a suspension of the ketamine base in ethanol (e.g., at a concentration of 150-250 mg/mL) in a sealed crystallization vial.
-
Heating: Heat the suspension to 45 °C and stir for 1 hour to ensure complete dissolution of the solid material. This step is critical to eliminate any existing crystal memory and ensure nucleation begins from a homogenous solution.
-
Controlled Cooling: Cool the clear solution to 25 °C at a controlled rate (e.g., 0.67 °C/min). Slow, controlled cooling is the cornerstone of growing large, well-ordered single crystals, as it prevents rapid precipitation which leads to polycrystalline powder.
-
Maturation: Stir the solution at a constant 25 °C for an extended period (4 to 20 hours) to allow the crystals to grow and mature.
-
Isolation: Isolate the resulting crystals by filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum. A suitable crystal can then be selected for mounting on the diffractometer.
Structural Insights: The crystal structure of racemic ketamine reveals that it crystallizes in the monoclinic space group P2₁/c.[6] This is a centrosymmetric space group, which is common for racemic mixtures where both enantiomers are present in the unit cell. The cyclohexanone ring adopts a stable chair conformation. The intermolecular forces are dominated by van der Waals interactions, as strong hydrogen bonding networks are less likely to form in the racemic base compared to its salts or the primary amine derivative.
(S)-2-Amino-2-(2-chlorophenyl)cyclohexan-1-one (S-Norketamine)
This derivative is the primary metabolite of S-ketamine and contains a primary amine (-NH₂). This group is a potent hydrogen bond donor, which is the single most important factor guiding the crystallization strategy and the resulting crystal packing.
Experimental Protocol 3: Crystallization of (S)-Norketamine
The protocol is based directly on the reported synthesis and crystallization that yielded the crystals for its definitive structural determination.[7][8] The choice of a non-polar solvent is a classic technique to reduce the solubility of a moderately polar compound slowly, promoting crystal growth.
Materials:
-
Purified (S)-Norketamine
-
n-Heptane
Procedure:
-
Dissolution: Dissolve the purified (S)-Norketamine in a minimal amount of a suitable solvent at a slightly elevated temperature.
-
Crystallization: The final crystallization is achieved from n-heptane. This is typically performed by dissolving the compound in a slightly more polar solvent, adding n-heptane as an anti-solvent, and allowing for slow evaporation, or by directly dissolving in hot n-heptane and allowing it to cool slowly.
-
Isolation: The resulting solid white crystalline material is isolated by filtration. The reported melting point is 68–69 °C.[8]
Structural Insights: The crystal structure of (S)-Norketamine confirms the S-configuration of the chiral center.[7][8] Crucially, the primary amine facilitates the formation of a distinct intermolecular hydrogen bond (N–H···O) between the amine hydrogen of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into infinite chains, a highly ordered and stabilizing arrangement that dictates the entire crystal lattice.[7][8] The cyclohexanone ring, similar to ketamine, adopts a chair conformation.
2-(2-Chlorophenyl)-2-nitrocyclohexan-1-one (2-CPNCH)
The nitro derivative stands in stark contrast to the amino derivatives. The -NO₂ group is a strong electron-withdrawing group and a poor hydrogen bond donor. Its presence makes the molecule significantly more polar than the parent ketone but lacking the specific, directional interactions of an amine.
Experimental Protocol 4: Proposed Crystallization of 2-CPNCH
While the crystal structure of 2-CPNCH has been confirmed, the exact crystallization protocol for growing a single crystal from the seized bulk powder is not detailed in the forensic report.[3][9] Therefore, a rational protocol is proposed based on standard crystallographic techniques for neutral organic compounds.
Materials:
-
Purified 2-CPNCH
-
Diethyl ether
-
Hexanes
Procedure:
-
Solvent Selection Rationale: The nitro group increases polarity. A moderately polar solvent system is therefore appropriate. A binary system like diethyl ether/hexanes offers excellent control. Diethyl ether will solubilize the compound, while hexanes will act as a less polar anti-solvent.
-
Slow Evaporation/Vapor Diffusion: Dissolve the compound in a minimal amount of diethyl ether in a small vial. Place this vial inside a larger, sealed jar containing a reservoir of hexanes.
-
Crystal Growth: Over several days, the more volatile diethyl ether will slowly evaporate from the vial while the less volatile hexane vapor diffuses in, gradually reducing the solubility of the compound and promoting the slow growth of single crystals.
Structural Insights: Single-crystal X-ray diffraction was used to definitively identify this compound.[9] Although the full crystallographic parameters are not published in the primary report, we can infer key structural features. The cyclohexanone ring is expected to maintain its chair conformation. The crystal packing will be governed by dipole-dipole interactions involving the polar nitro and carbonyl groups, as well as standard van der Waals forces. The absence of strong hydrogen bond donors suggests that the packing will be less directionally constrained than in the amino derivative, potentially leading to different packing motifs.
Comparative Summary of Crystallographic Data
The table below summarizes the key crystallographic and structural features of the discussed derivatives, providing a clear basis for comparison.
| Derivative | Formula | Key Functional Group | Crystallization Method | Space Group | Key Structural Features |
| Racemic Ketamine | C₁₃H₁₆ClNO | Secondary Amine (-NHCH₃) | Controlled cooling from ethanol[4][5] | P2₁/c (monoclinic)[6] | Racemic pair in unit cell; chair conformation.[6] |
| (S)-Norketamine | C₁₂H₁₄ClNO | Primary Amine (-NH₂) | Crystallization from n-heptane[8] | P2₁2₁2₁ (orthorhombic) | Forms infinite chains via N–H···O hydrogen bonds; chair conformation.[7] |
| 2-CPNCH | C₁₂H₁₂ClNO₃ | Nitro (-NO₂) | Slow evaporation (Proposed) | Not Reported | Structure confirmed by XRD; packing likely driven by dipole interactions.[9] |
Workflow for Crystallographic Analysis
Once a suitable crystal is obtained, it undergoes a standardized analysis workflow.
Caption: Standard X-ray crystallography analysis workflow.
Conclusion
This guide demonstrates that the derivatization of the this compound scaffold at the C2 position has a profound and predictable impact on the molecule's solid-state properties.
-
The Power of Hydrogen Bonding: The introduction of a primary amine in (S)-norketamine creates strong, directional N–H···O hydrogen bonds, leading to a highly ordered, chain-like crystal packing motif.[7][8]
-
Racemic vs. Enantiopure: The crystallization of racemic ketamine results in a centrosymmetric space group accommodating both enantiomers, with packing forces reliant on weaker interactions.[6]
-
Influence of Polar Groups: The nitro-derivative (2-CPNCH) , while polar, lacks hydrogen bond donors, meaning its crystal structure will be dictated by different forces, likely dipole-dipole interactions.
For researchers in drug development, these findings are critical. A derivative that forms strong hydrogen-bonded networks may exhibit higher thermal stability but potentially lower solubility in non-polar media compared to a derivative that does not. Understanding these relationships allows for the proactive design of molecules not just for their biological activity, but also for their physical properties, ultimately accelerating the path from discovery to a viable pharmaceutical product.
References
-
Barros, G. O. F., Tamagawa, R. E., Santana, C. C., & Miranda, E. A. (2008). Ternary phase diagram of ketamine ((R,S)-2-(2-chlorophenyl)-2methylaminocyclohexanone) in ethanol and preliminary studies aiming at Enantioselective Crystallization of S-ketamine. Brazilian Journal of Chemical Engineering, 25(4), 725-735. Available at: [Link]
-
Biermann, M., Hardcastle, K. I., Moskalev, N. V., & Crooks, P. A. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o936. Available at: [Link]
-
Biermann, M., Hardcastle, K. I., Moskalev, N. V., & Crooks, P. A. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E, E67, o936. Available at: [Link]
-
Biermann, M., Hardcastle, K. I., Moskalev, N. V., & Crooks, P. A. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E, 67(Pt 4), o936. Full text available from ResearchGate. Available at: [Link]
-
Yen, Y.-T., Tseng, S.-H., Huang, D.-Y., Tsai, Y.-S., Lee, L.-W., Chen, P.-L., Liu, Y.-L., & Chyueh, S.-C. (2022). Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. Forensic Science International, 333, 111241. Available at: [Link]
-
Kassin, V.-E. H., Gérardy, R., Toupy, T., Collin, D., Salvadeo, E., Toussaint, F., Van Hecke, K., & Monbaliu, J.-C. M. (2019). Expedient preparation of active pharmaceutical ingredient ketamine under sustainable continuous flow conditions. Green Chemistry, 21(11), 2952-2966. Available at: [Link]
-
Yen, Y.-T., Tseng, S.-H., Zhou, S.-L., & Liu, Y.-L. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic Science International, 349, 111776. Available at: [Link]
-
Barros, G. O. F., Tamagawa, R. E., Santana, C. C., & Miranda, E. A. (2008). Ternary phase diagram of ketamine ((R,S)-2-(2-chlorophenyl)-2methylaminocyclohexanone) in ethanol and preliminary studies aiming at Enantioselective Crystallization of S-ketamine. ResearchGate. Available at: [Link]
-
PubChem (Database Entry). (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, COD Number 7232516. Available at: [Link]
-
Yen, Y.-T., et al. (2022). Identification of a Novel Norketamine Precursor from Seized Powders: 2-(2-Chlorophenyl)-2-Nitrocyclohexanone. ResearchGate. Available at: [Link]
- US Patent US20200299224A1. Ketamine flow synthesis.
- German Patent DE1793315B1. 2-Methylamino-2-(o-chlorophenyl)-cyclohexanone and its pharmacologically acceptable acid addition compounds.
-
ResearchGate (Figure). 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. Available at: [Link]
Sources
- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | C26H32Cl2N2O2 | CID 73417402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenyl)cyclohexan-1-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-chlorophenyl)cyclohexan-1-one. As a chlorinated ketone and a precursor in various chemical syntheses, including that of norketamine, this compound requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal.[1][2][3] The procedures outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.
Hazard Assessment and Waste Characterization
The foundational principle of proper chemical disposal is a thorough understanding of the substance's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a chlorinated aromatic ketone—allows for an expert assessment of its likely hazards based on analogous compounds and established chemical principles.
The presence of a chlorinated phenyl group and a cyclohexanone ring suggests that the compound should be treated as a hazardous substance. Structurally related compounds, such as 2-amino-2-(2-chlorophenyl)cyclohexan-1-one and 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, are known to be harmful if swallowed and act as irritants.[4][5] The base molecule, cyclohexanone, is a combustible liquid and an irritant that can cause damage to the liver and kidneys with prolonged exposure.[6]
Crucially, upon combustion, chlorinated organic compounds can produce highly toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[6] Furthermore, chlorinated compounds are often persistent in the environment and resistant to natural degradation pathways.[7]
Therefore, any waste containing this compound, whether in pure form, in solution, or as contaminated labware, must be classified and managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
| Hazard Classification (Inferred) | Description | GHS Pictogram (Symbol) |
| Acute Toxicity, Oral | Harmful if swallowed. Based on data for similar molecules.[4][5] | Exclamation Mark |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[4] | Exclamation Mark |
| Eye Damage/Irritation | May cause serious eye irritation.[4] | Exclamation Mark |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] Prolonged exposure may pose risks to the liver and kidneys.[6] | Exclamation Mark |
| Hazardous to the Aquatic Environment | Presumed to be persistent and harmful to aquatic life. Chlorinated organics require controlled disposal. | Environment (Implied) |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, ensuring adequate personal protection is paramount. The selection of PPE is directly dictated by the hazard assessment.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[4] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[6] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of vapors, which can irritate the respiratory tract.[6] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]
Waste Segregation and Chemical Incompatibility
The causality behind waste segregation is the prevention of dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to gas generation, heat production, or even explosions.
This compound waste must be collected in a dedicated container, separate from other waste streams.
Table of Chemical Incompatibilities:
| Incompatible Material | Reason for Segregation |
|---|---|
| Strong Oxidizing Agents | Can react violently, potentially leading to fire or explosion. |
| Strong Bases | May catalyze condensation or degradation reactions, leading to pressure buildup. |
| Reactive Metals (e.g., Na, K, Mg) | Can lead to vigorous, exothermic reactions. |
This waste stream should be categorized as "Non-halogenated Organic Solvents." This ensures it is routed to the correct final disposal process, typically high-temperature incineration.
Step-by-Step Laboratory Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of this compound waste, ensuring compliance with institutional and federal regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Select an Appropriate Waste Container
-
Action: Obtain a chemically resistant container, preferably borosilicate glass or high-density polyethylene (HDPE), with a secure, leak-proof screw cap.
-
Rationale: The container must not degrade upon contact with the chlorinated ketone. A secure cap is essential to prevent the release of vapors.
Step 2: Properly Label the Waste Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[11]
-
The specific hazards: "Toxic," "Irritant." [11]
-
The Accumulation Start Date (the date the first drop of waste is added).
-
-
Rationale: Accurate labeling is a cornerstone of safe disposal. It communicates the container's contents and risks to everyone who will handle it, from lab personnel to disposal technicians.
Step 3: Accumulate Waste in a Designated Area
-
Action: Add waste to the container in a chemical fume hood. Keep the container securely capped at all times, except when adding waste.
-
Rationale: Keeping the container closed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel and ensuring environmental compliance.
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator.[11] The SAA should be a secondary containment tray to capture any potential leaks.
-
Rationale: The SAA framework allows for the safe, short-term accumulation of hazardous waste in the lab without requiring a full-scale storage permit.[12] Regulations limit the volume (typically up to 55 gallons) and timeframe (up to one year for a partially filled container) for SAA storage.[11][12]
Step 5: Arrange for Final Disposal
-
Action: Once the container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Rationale: EH&S professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate final disposal method for chlorinated organic waste is high-temperature incineration, which ensures complete destruction of the compound.[9]
Spill Management Protocol
Chemical spills must be addressed immediately and safely.[13]
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
For Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's EH&S or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression from chemical use to final disposal, forming a closed-loop system that ensures safety and compliance at every stage.
Caption: Decision workflow for the disposal of this compound.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from nj.gov. Link
-
PubChem. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem. Link
-
ChemicalBook. (2022). 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application. Retrieved from ChemicalBook.com. Link
-
Tyler, M. W., et al. (2017). Ketamine flow synthesis. Google Patents (US20200299224A1). Link
-
Wolff, K. (2017). 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. ResearchGate. Link
-
Yen, Y. T., et al. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. ResearchGate. Link
-
KM Pharma Solution Private Limited. Material Safety Data Sheet - Ketamine Hydrochloride EP Impurity B. Retrieved from kmpharmasolution.com. Link
-
Yen, Y. T., et al. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. PubMed. Link
-
ChemicalBook. 35211-10-0(2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE) Product Description. Retrieved from ChemicalBook.com. Link
-
PubChem. 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride. National Center for Biotechnology Information. Retrieved from PubChem. Link
-
PubChem. 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one. National Center for Biotechnology Information. Retrieved from PubChem. Link
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. Link
-
U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from epa.gov. Link
-
Markus, A., et al. (1987). Bacterial Degradation of Ring-Chlorinated Acetophenones. PMC, NIH. Link
-
ResearchGate. (2015). Biodegradation of Chlorinated Compounds—A Review. Retrieved from ResearchGate. Link
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from acs.org. Link
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from epa.gov. Link
-
Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Retrieved from essr.umd.edu. Link
-
U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from epa.gov. Link
-
Samin, G., et al. (2014). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PMC, PubMed Central. Link
-
Benchchem. 2-(2-Chlorophenyl)-2-hydroxycyclohexanone. Retrieved from benchchem.com. Link
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. Link
-
Defense Technical Information Center. (2010). Environmental Fate of Ketamine in Soil and Relevant Waters. Retrieved from dtic.mil. Link
-
ACS Publications. (2023). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers. Organic Letters. Link
-
California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from dtsc.ca.gov. Link
Sources
- 1. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride | C12H15Cl2NO | CID 25195026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | C12H13ClO2 | CID 129318411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. kmpharma.in [kmpharma.in]
- 10. epa.gov [epa.gov]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. vumc.org [vumc.org]
Navigating the Safe Handling of 2-(2-Chlorophenyl)cyclohexan-1-one: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and development of novel chemical entities, a deep understanding of safe handling practices is not merely a matter of compliance but a cornerstone of scientific excellence and personal safety. This guide provides essential safety and logistical information for handling 2-(2-Chlorophenyl)cyclohexan-1-one, a compound notable as a precursor in the synthesis of ketamine and its analogs.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds—including cyclohexanone, Norketamine, and other arylcyclohexylamines—to establish a robust and cautious operational protocol.
Hazard Assessment: An Analog-Based Approach
Due to the lack of specific toxicological data for this compound, a conservative hazard assessment is derived from its structural components and closely related molecules. The primary structure includes a cyclohexanone ring, which is a flammable liquid and can cause skin and serious eye damage.[3][4][5] The addition of a 2-chlorophenyl group suggests potential for increased toxicity and irritation.
A close structural analog, 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one (Norketamine), is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Another analog, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, is also known to be harmful if swallowed.[7] Based on this data, it is prudent to handle this compound as a substance that is, at a minimum, harmful if ingested, a skin and eye irritant, and a potential respiratory tract irritant.
Table 1: GHS Hazard Classifications of Structural Analogs
| Compound | GHS Hazard Statements | Signal Word |
| Cyclohexanone | H226 (Flammable liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage) | Danger |
| 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one HCl (Norketamine HCl) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Warning |
| 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | H302 (Harmful if swallowed) | Warning |
This table is a composite based on available data for structural analogs.[3][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of PPE should be based on the highest potential hazard identified from the analog data.
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the severe eye damage potential of cyclohexanone, it is highly recommended to use chemical splash goggles.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols. If a fume hood is not available or if there is a potential for exposure above established limits for analogous compounds, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing risk. The following procedural steps are designed to guide the user from preparation through to the immediate post-handling phase.
3.1. Preparation and Pre-Handling Check
-
Designate a Work Area : All handling of the compound should occur in a designated area within a chemical fume hood.
-
Assemble Materials : Before handling the compound, ensure all necessary equipment (glassware, spatulas, weighing paper, etc.) and waste containers are within immediate reach inside the fume hood.
-
Verify Fume Hood Function : Check that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don PPE : Put on all required personal protective equipment as outlined in Section 2.
3.2. Handling the Compound
-
Weighing : If weighing a solid form, use a disposable weighing boat. Tare the balance with the boat, then carefully add the compound. Avoid creating dust. If handling a liquid, measure volumetrically within the fume hood.
-
Transfers : When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashes or aerosol generation. Use a funnel for liquid transfers into narrow-mouthed containers.
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames, as the cyclohexanone substructure is flammable.[9][10]
-
Housekeeping : Keep the work area clean and organized. Immediately clean up any small spills using an inert absorbent material.[11]
3.3. Post-Handling Procedures
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Decontaminate any reusable equipment that came into contact with the compound.
-
Waste Disposal : Segregate and dispose of all waste as detailed in Section 4.
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, then lab coat.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact.[3]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to both the environment and public health. All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste : Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal :
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.[11]
-
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A procedural diagram illustrating the key stages of preparation, handling, and disposal for this compound.
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexanone.
- Greenfield Global. (2018, August 20).
- Sigma-Aldrich. (2017, September 27).
- Chem-Supply Pty Ltd. (n.d.).
- Cayman Chemical. (2025, February 3). Safety Data Sheet: Norketamine (hydrochloride) (CRM).
- PubChem. (n.d.). 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride.
- Finar Limited. (2010, June 10).
- Smolecule. (2024, April 14). 2-(2-Chlorophenyl)-2-hydroxycyclohexanone.
- New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone.
- PubChem. (n.d.). 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one.
- Taiwan Prosperity Chemical Corporation. (n.d.).
- LGC. (2023, April 6).
- ChemBK. (2024, April 9). (±)-2-(o-Chlorophenyl)-2-(methylamino)cyclohexanone.
- KM Pharma Solution Private Limited. (n.d.). MSDS - Ketamine Hydrochloride EP Impurity B.
- BenchChem. (2025). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
- ResearchGate. (2025, August 6). A new process of ketamine synthesis from 2-(2-chlorophenyl)
- ChemicalBook. (2022, December 22). 2-(2-chlorophenyl)
- Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. greenfield.com [greenfield.com]
- 5. louisville.edu [louisville.edu]
- 6. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride | C12H15Cl2NO | CID 25195026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | C12H13ClO2 | CID 129318411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. actylislab.com [actylislab.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
